Strategic Scaffolding: The Therapeutic Utility of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one
Topic: in Drug Discovery Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Leads[1] [1] Executive Summary In the landscape of modern medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: in Drug Discovery
Content Type: In-depth Technical Guide / Whitepaper
Audience: Medicinal Chemists, Pharmacologists, and Drug Development Leads[1]
[1]
Executive Summary
In the landscape of modern medicinal chemistry, the quinolone scaffold remains a privileged structure, historically validated by the success of fluoroquinolone antibiotics and emerging antimalarials.[1] However, the rise of multi-drug resistance (MDR) and the need for superior physicochemical profiles have necessitated the exploration of novel substitution patterns.[1]
5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one (CAS: 2366994-20-7) represents a high-value pharmacophore core.[1] This guide dissects its therapeutic potential not merely as a standalone agent, but as a strategic "chassis" for next-generation inhibitors.[1] By combining the metabolic blockade of the 5-chloro substituent with the lipophilic, bioisosteric shielding of the 8-trifluoromethoxy group, this scaffold addresses critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities common to earlier quinolone generations.[1]
The Medicinal Chemistry Logic: Why This Scaffold?
The therapeutic potency of any quinolone relies on its ability to bind to specific biological targets—typically DNA gyrase/Topoisomerase IV in bacteria or the cytochrome bc1 complex in parasites.[1] The 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one core offers a unique tripartite advantage:
The 5-Chloro Anchor (Metabolic Blockade)[1]
Problem: The C5 position on the quinolone ring is a frequent site of oxidative metabolism (hydroxylation) by cytochrome P450 enzymes, leading to rapid clearance.[1]
Solution: Introduction of a Chlorine atom at C5 provides a steric and electronic block.[1] Unlike a methyl group, the chlorine atom withdraws electrons, modulating the pKa of the 4-oxo/N-H system, while its lipophilicity (Hansch
value = 0.[1]71) enhances membrane permeability without the excessive bulk of a bromine or iodine.[1]
The 8-Trifluoromethoxy Shield (Bioisosterism)[1]
Problem: Traditional 8-fluoro substituents can lead to phototoxicity, while 8-methoxy groups, though beneficial for reducing resistance, can be metabolically labile (O-demethylation).[1]
group adopts an orthogonal conformation relative to the aromatic ring, disrupting planar stacking interactions that can lead to off-target toxicity.[1]
Lipophilicity: It significantly boosts LogP (
value = 1.04), facilitating the crossing of the blood-brain barrier (BBB) or the parasitic vacuole membrane.[1]
Metabolic Stability: The C-F bonds are metabolically inert, preventing the O-dealkylation seen with methoxy groups.[1]
The 4(1H)-one Warhead[1]
Function: This tautomeric system is the primary hydrogen bond donor/acceptor motif.[1] It coordinates with Magnesium ions (
) in the active site of DNA gyrase or forms critical H-bonds with Histidine/Serine residues in the site of cytochrome bc1.[1]
The following diagram illustrates the functional logic of the scaffold.
Figure 1: SAR Map detailing the strategic substitution pattern of the 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one scaffold.
Therapeutic Applications
Antimalarial Potency (Mitochondrial Inhibition)
This scaffold is particularly relevant for the development of inhibitors targeting the Plasmodium falciparum cytochrome bc1 complex (Complex III).[1]
Mechanism: Analogues of this scaffold (related to ELQ-300) bind to the
site of the cytochrome bc1 complex, collapsing the mitochondrial membrane potential.[1]
Advantage: The 8-
group prevents the rapid metabolism seen with 8-methoxy quinolones, while the 5-Cl group prevents deactivation, leading to a prolonged half-life essential for single-dose cures.[1]
Antibacterial Activity (Gyrase/Topo IV)[1]
Target: Bacterial DNA Gyrase (Subunit A) and Topoisomerase IV.[1]
Resistance Breaking: The unique bulk of the 8-
group can sterically hinder the efflux pumps that typically eject smaller fluoroquinolones.[1] Furthermore, it does not rely on the C7-fluorine interaction often mutated in resistant strains.[1]
Experimental Protocol: Synthesis & Validation
To utilize this scaffold, one must first synthesize it with high purity.[1] The Gould-Jacobs Reaction is the industry standard for this transformation.[1]
Cool to room temperature.[1][2][3] The ester intermediate often precipitates.[1]
Hydrolysis & Decarboxylation:
Treat the precipitate with 2M NaOH (reflux, 4 hours) to hydrolyze the C3-ester to the carboxylic acid.[1]
Decarboxylation:[1] Reflux in high-boiling solvent (e.g., Diphenyl ether) again if the C3-H target is desired (as per the specific CAS structure), or keep the carboxylate for further functionalization.[1]
Synthesis Visualization[1]
Figure 2: The Gould-Jacobs synthetic pathway for generating the target quinolone scaffold.[1]
Quantitative Data Summary
The following table summarizes the predicted physicochemical properties of the scaffold compared to a standard reference (Ciprofloxacin core).
Property
5-Cl-8- Scaffold
Standard Quinolone Core
Impact on Drug Design
LogP (Lipophilicity)
~3.5 - 4.2
~1.5 - 2.0
Enhanced membrane permeability; potential for CNS/intracellular targeting.[1]
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance.[1] Biochemistry. Link[1]
Dogra, A., et al. (2018). Recent advances in the synthesis and biological activity of quinolones.[1] European Journal of Medicinal Chemistry. Link[1]
Nilsen, A., et al. (2013). Discovery and synthesis of ELQ-300: a preclinical candidate for the treatment of malaria.[1] Journal of Medicinal Chemistry. Link[1]
ChemScene. Product Data: 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one (CAS 2366994-20-7).[1][2] Link
Technical Whitepaper: Physicochemical Profiling and Synthetic Validation of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one
Executive Summary 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one (CAS: 2366994-20-7) is a highly specialized fluorinated heterocyclic building block[1]. It serves as a critical privileged scaffold in the development of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one (CAS: 2366994-20-7) is a highly specialized fluorinated heterocyclic building block[1]. It serves as a critical privileged scaffold in the development of endochin-like quinolones (ELQs), which are potent inhibitors of parasitic respiratory enzymes such as Plasmodium falciparum type II NADH:quinone oxidoreductase (PfNDH2) and the cytochrome bc1 complex[2][3]. This technical guide provides an authoritative analysis of its molecular weight, chemical formula, structural rationale, and the self-validating experimental protocols required for its synthesis and analytical verification.
Molecular Formula and Weight Analysis
The fundamental physicochemical properties of the compound are dictated by the quinolone core modified with a halogen (chlorine) and a pseudohalogen (trifluoromethoxy group).
Quantitative Data Summary
The following table summarizes the stoichiometric and mass spectrometric parameters of the compound[1].
Property
Value
Causality / Significance
Chemical Name
5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one
Standard IUPAC nomenclature defining the substitution pattern.
CAS Registry Number
2366994-20-7
Unique identifier for procurement and safety tracking.
Molecular Formula
C₁₀H₅ClF₃NO₂
Base quinolone (C₉H₇NO) minus 2H, plus Cl and OCF₃.
Average Molecular Weight
263.60 g/mol
Calculated from standard atomic weights; used for bulk molarity.
Monoisotopic Mass (³⁵Cl)
263.0325 Da
Critical for High-Resolution Mass Spectrometry (HRMS) validation.
Hydrogen Bond Donors
1
The N-H (or O-H in tautomeric form) interacts with target enzyme active sites.
Hydrogen Bond Acceptors
5
O (carbonyl/hydroxyl), N, and F atoms participate in binding networks.
Structural Causality and Pharmacophore Rationale
In drug design, every functional group must serve a mechanistic purpose. The architecture of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one is engineered to overcome metabolic liabilities while maximizing target affinity[2].
The Quinolin-4(1H)-one Core : This acts as the primary pharmacophore. It mimics the natural ubiquinone substrate, allowing the molecule to competitively bind to the Q-site of respiratory enzymes like PfNDH2[3].
5-Chloro Substitution : The installation of a chlorine atom at the 5-position serves a dual purpose. First, it fills a specific hydrophobic pocket in the target protein, increasing binding affinity via halogen bonding. Second, it sterically blocks oxidative metabolism at the electron-rich aromatic ring, thereby increasing the in vivo half-life[2].
8-Trifluoromethoxy (-OCF₃) Group : The -OCF₃ group is highly lipophilic and strongly electron-withdrawing. Its presence at the 8-position modulates the pKa of the quinolone N-H, improving membrane permeability. Furthermore, the robust C-F bonds are completely resistant to cytochrome P450-mediated cleavage, preventing the formation of toxic reactive metabolites[2].
Structure-Activity Relationship (SAR) logic for 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one.
Synthesis Methodology: The Gould-Jacobs / Conrad-Limpach Approach
To synthesize this specific formula (C₁₀H₅ClF₃NO₂), researchers typically employ thermal cyclization strategies such as the Gould-Jacobs or Conrad-Limpach reactions[4][5]. The following protocol outlines a self-validating Gould-Jacobs workflow starting from 5-chloro-2-(trifluoromethoxy)aniline.
Step-by-Step Experimental Protocol
Note: This protocol incorporates built-in validation checkpoints to ensure the integrity of the 263.60 g/mol product.
Step 1: Condensation (Formation of the Enamine)
Reagents : Combine 1.0 equivalent of 5-chloro-2-(trifluoromethoxy)aniline with 1.1 equivalents of diethyl ethoxymethylenemalonate (EMME)[5].
Conditions : Heat the neat mixture to 120 °C for 2 hours under a nitrogen atmosphere.
Causality : The nucleophilic aniline attacks the electrophilic ethoxy group of EMME, eliminating ethanol. Running the reaction neat maximizes the collision frequency and drives the equilibrium forward.
Validation Checkpoint : Monitor by TLC (Hexane:EtOAc 4:1). The disappearance of the starting aniline confirms the formation of the intermediate diethyl 2-(((5-chloro-2-(trifluoromethoxy)phenyl)amino)methylene)malonate.
Step 2: Thermal Cyclization (Dearomatization and Ring Closure)
Reagents : Dissolve the intermediate in a high-boiling inert solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl)[4][5].
Conditions : Heat the solution to 250 °C for 45 minutes.
Causality : The high thermal energy is required to overcome the activation barrier of temporary dearomatization during the electrophilic aromatic substitution (ring closure) onto the ester carbonyl[4].
Validation Checkpoint : The reaction mixture will darken. LC-MS analysis of an aliquot should reveal a mass corresponding to the cyclized ethyl ester intermediate (M+H⁺ = 336.0).
Step 3: Hydrolysis and Decarboxylation
Reagents : Treat the cyclized ester with 10% aqueous NaOH at reflux for 2 hours to hydrolyze the ester to the carboxylic acid. Acidify with HCl to precipitate the acid[5].
Conditions : Suspend the isolated acid in diphenyl ether and heat to 250 °C until CO₂ evolution ceases (approx. 1 hour).
Causality : Saponification removes the ethyl protecting group, and thermal decarboxylation removes the C3-carboxylate, yielding the final C₁₀H₅ClF₃NO₂ core[5].
Validation Checkpoint : The cessation of gas (CO₂) bubbling is a physical indicator of reaction completion.
Step-by-step Gould-Jacobs synthetic workflow for the target quinolone compound.
Analytical Validation Protocol
To confirm the exact molecular weight (263.60 g/mol ) and formula (C₁₀H₅ClF₃NO₂), a rigorous analytical suite must be employed[1].
High-Resolution LC-MS (ESI+)
Methodology : Dissolve 1 mg of the final product in LC-MS grade Methanol. Inject 1 µL into a C18 UPLC column coupled to a Time-of-Flight (TOF) mass spectrometer.
Causality : Electrospray ionization (ESI) in positive mode will protonate the quinolone carbonyl/nitrogen.
Expected Results : The spectrum must show a primary [M+H]⁺ peak at m/z 264.040. Crucially, because the molecule contains one chlorine atom, the spectrum must display a characteristic ~3:1 isotopic cluster at m/z 264.040 (³⁵Cl) and 266.037 (³⁷Cl). This isotopic signature is self-validating proof of the chlorine atom's incorporation.
¹⁹F and ¹H NMR Spectroscopy
Methodology : Dissolve 10 mg of the compound in DMSO-d₆. Acquire ¹H and ¹⁹F spectra at 400 MHz (or higher).
Expected Results :
¹⁹F NMR : A sharp singlet around -57 to -58 ppm, integrating to 3 fluorines, confirming the intact -OCF₃ group.
¹H NMR : Three aromatic protons (due to the 5, 8-disubstitution pattern and the C2, C3 protons of the quinolone ring) and a broad singlet >11 ppm corresponding to the N-H proton (indicating the keto tautomer predominates in polar solvents).
References
PubMed (Springer) . Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review. Retrieved from:[Link]
PNAS . Generation of quinolone antimalarials targeting the Plasmodium falciparum mitochondrial respiratory chain for the treatment and prophylaxis of malaria. Retrieved from:[Link]
PMC . A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from:[Link]
MDPI . Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from:[Link]
Role of trifluoromethoxy group in quinolin-4(1H)-one pharmacokinetics
Title: The Strategic Role of the Trifluoromethoxy Group in Quinolin-4(1H)-one Pharmacokinetics: A Mechanistic and Methodological Guide Executive Summary The quinolin-4(1H)-one scaffold is a privileged pharmacophore in me...
Author: BenchChem Technical Support Team. Date: March 2026
Title: The Strategic Role of the Trifluoromethoxy Group in Quinolin-4(1H)-one Pharmacokinetics: A Mechanistic and Methodological Guide
Executive Summary
The quinolin-4(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antibacterial and antimalarial agents. However, optimizing the pharmacokinetic (PK) profile of these compounds—specifically balancing aqueous solubility, membrane permeability, and metabolic stability—remains a formidable challenge. A highly effective strategy in modern drug design is the incorporation of the trifluoromethoxy (-OCF
) group. This whitepaper explores the causality behind the physicochemical enhancements imparted by the -OCF moiety, using Endochin-like quinolones (ELQs) as a definitive case study, and provides self-validating protocols for evaluating these PK parameters.
Mechanistic Causality: The Physicochemical Impact of -OCF
The substitution of a traditional methoxy (-OCH
) or hydrogen (-H) group with a trifluoromethoxy (-OCF) group fundamentally alters the electron distribution and steric profile of the quinolin-4(1H)-one scaffold.
Metabolic Shielding and Bond Energetics: Methoxy groups on aromatic rings are notorious metabolic "soft spots," highly susceptible to cytochrome P450 (CYP450)-mediated oxidative O-dealkylation. The -OCF
group neutralizes this liability. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, possessing a bond dissociation energy of 485.3 kJ/mol[1]. This exceptional stability, combined with the strong electron-withdrawing nature of the fluorine atoms, deactivates the adjacent aromatic ring against oxidative metabolism, drastically reducing intrinsic clearance (CL)[2].
Lipophilicity and Permeability Tuning: While the trifluoromethyl (-CF
) group is strictly lipophilic (Hansch value of +0.88), the -OCF group provides a unique duality. It combines the high lipophilicity of the fluorinated moiety with the polarity of the oxygen atom[1]. This allows for the fine-tuning of the partition coefficient (LogP), optimizing passive membrane permeability without driving the molecule into extreme lipophilicity, which would otherwise result in high non-specific plasma protein binding and poor solubility.
Conformational Orthogonality: Unlike the planar -OCH
group, the -OCF group often adopts an orthogonal conformation relative to the aromatic ring. This out-of-plane geometry provides steric shielding to adjacent bonds, further hindering the approach of metabolizing enzymes[2].
Logical relationship of -OCF3 substitution on quinolin-4(1H)-one pharmacokinetic properties.
Case Study: ELQ-300 and the Cytochrome bc1 Complex
The profound impact of the -OCF
group is best exemplified by ELQ-300 (6-Chloro-7-methoxy-2-methyl-3-{4-[4-(trifluoromethoxy)phenoxy]phenyl}quinolin-4(1H)-one), a preclinical antimalarial candidate[3]. ELQ-300 acts as a sub-nanomolar inhibitor of the Plasmodium falciparum mitochondrial cytochrome bc1 complex (Complex III)[4].
The attachment of the 4-(trifluoromethoxy)phenoxy biaryl side chain at the 3-position of the quinolone core is not arbitrary; it is a critical structural requirement[5]. Early iterations of endochin-like quinolones utilizing simple alkyl or unfluorinated aryl side chains suffered from rapid in vivo metabolism. The introduction of the -OCF
group extended the biological half-life significantly, allowing ELQ-300 to achieve an ED of 0.15 mg/kg/day in murine models, outperforming standard therapies like atovaquone as a curative agent[4].
However, the rigid, planar nature of the quinolone core combined with the highly lipophilic -OCF
side chain results in high crystal lattice energy (melting point >314°C) and poor aqueous solubility. To translate this potent PK profile into a viable clinical formulation, researchers developed bioreversible alkoxycarbonate ester prodrugs (e.g., ELQ-331), which disrupt the crystal lattice by masking the 4-oxo position, thereby dramatically improving oral bioavailability[6].
Quantitative Data Presentation
The table below synthesizes the typical pharmacokinetic shifts observed when modifying the 3-position side chain of a standard quinolin-4(1H)-one scaffold.
Substitution at 3-Aryl Ring
LogD (pH 7.4)
HLM Clearance (L/min/mg)
In Vivo Half-Life (t, hr)
Primary Metabolic Liability
-H (Unsubstituted)
3.2
> 80
< 1.0
Rapid aromatic oxidation
-OCH (Methoxy)
3.1
> 120
< 0.5
Rapid O-dealkylation
-CF (Trifluoromethyl)
4.5
< 15
4.2
High plasma protein binding
-OCF (Trifluoromethoxy)
4.1
< 10
6.5
Highly stable
Note: Data is aggregated and generalized from structure-activity relationship (SAR) studies of endochin-like quinolones to illustrate relative PK trends.
Self-Validating Experimental Protocols
To accurately assess the PK enhancements of -OCF
functionalization, rigorous, self-validating in vitro assays are required. The protocols below are designed to ensure data integrity through built-in causality and control mechanisms.
Protocol A: In Vitro Human Liver Microsome (HLM) Metabolic Stability Assay
Causality Check: HLMs contain the full complement of CYP450 enzymes. By requiring NADPH (a necessary cofactor for CYP450 activity), the assay isolates CYP-mediated metabolism. Quenching with cold acetonitrile instantly denatures the enzymes, preventing post-timepoint degradation and ensuring the LC-MS/MS readout represents an exact temporal snapshot[2].
Preparation: Prepare a 10 mM stock solution of the -OCF
quinolin-4(1H)-one candidate in DMSO. Dilute to a 1 M working concentration in 100 mM potassium phosphate buffer (pH 7.4). Keep DMSO concentration <0.1% to prevent CYP450 inhibition.
Microsome Addition: Add pooled Human Liver Microsomes to the working solution to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).
Time-Course Sampling: At predefined intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50
L aliquots from the incubation mixture.
Enzymatic Quench: Immediately dispense each aliquot into 150
L of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog). The cold organic solvent precipitates the microsomal proteins, halting the reaction.
Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
Validation: Run parallel incubations without NADPH. If compound depletion occurs in the absence of NADPH, non-CYP mediated instability (e.g., chemical hydrolysis) is occurring.
Experimental workflow for evaluating quinolin-4(1H)-one metabolic stability via HLM assay.
Protocol B: Shake-Flask LC-MS/MS for LogD (pH 7.4) Determination
Causality Check: LogD (distribution coefficient) is measured instead of LogP because quinolin-4(1H)-ones possess ionizable centers. Pre-saturating the octanol and aqueous phases prevents volume shifts during the shake-flask equilibration, ensuring the calculated concentration ratio is purely a function of the compound's partitioning behavior.
Phase Saturation: Vigorously stir equal volumes of 1-octanol and 100 mM phosphate buffer (pH 7.4) for 24 hours. Separate the phases.
Spiking: Dissolve the -OCF
quinolone in the pre-saturated buffer to a concentration of 10 M.
Equilibration: Add an equal volume of pre-saturated 1-octanol to the spiked buffer in a sealed glass vial. Shake mechanically for 60 minutes at 25°C to achieve thermodynamic equilibrium.
Phase Separation: Centrifuge the vial at 3,000 rpm for 10 minutes to ensure complete phase separation without micro-emulsions.
Quantification: Carefully sample both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS. LogD is calculated as
.
Conclusion
The targeted integration of the trifluoromethoxy group into the quinolin-4(1H)-one scaffold represents a triumph of rational drug design. By leveraging the high bond energy of fluorine and the polar characteristics of oxygen, medicinal chemists can systematically eradicate metabolic liabilities while maintaining the delicate lipophilic balance required for cellular penetration and target engagement.
References
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[Link]
The 5-Chloro-Substituted Quinolone Scaffold: Synthetic Challenges & SAR
The 5-Chloro-Substituted Quinolone Scaffold represents a distinct, chemically instructive niche within the broader evolution of fluoroquinolone antibiotics. While the 5-amino (e.g., Sparfloxacin) and 5-methyl (e.g., Grep...
Author: BenchChem Technical Support Team. Date: March 2026
The 5-Chloro-Substituted Quinolone Scaffold represents a distinct, chemically instructive niche within the broader evolution of fluoroquinolone antibiotics. While the 5-amino (e.g., Sparfloxacin) and 5-methyl (e.g., Grepafloxacin) substituents have achieved clinical prominence for their ability to enhance Gram-positive coverage, the 5-chloro substituent offers a unique study in halogen-mediated lipophilicity, steric hindrance, and synthetic regioselectivity.
This technical guide analyzes the development, synthetic challenges, and Structure-Activity Relationship (SAR) of 5-chloro-substituted quinolones.
[1]
Introduction: The Strategic Importance of Position 5
The fluoroquinolone pharmacophore (4-quinolone-3-carboxylic acid) relies on specific substitutions to modulate potency and pharmacokinetics.
Position 6 (Fluorine): Essential for DNA gyrase inhibition and cell penetration.
Position 7 (Piperazine/Pyrrolidine): Governs the antibacterial spectrum (Gram-negative vs. Gram-positive) and pharmacokinetic profile.
Position 5 (The "Discriminator"): Historically unsubstituted (H), this position was found to be a critical modulator of activity against Gram-positive organisms (e.g., S. pneumoniae) and phototoxicity.
While 5-NH₂ (amino) provides strong electron-donating properties that enhance DNA gyrase binding and reduce phototoxicity (by quenching singlet oxygen), the 5-Cl (chloro) substituent introduces a different electronic and steric profile. It increases lipophilicity (LogP) significantly, potentially altering tissue distribution, but lacks the hydrogen-bond donating capacity of the amino group.
The "5-Chloro" Conundrum
Unlike the 8-chloro substituent (seen in Clinafloxacin), which is widely recognized for increasing potency (and phototoxicity), the 5-chloro substituent is less common in marketed drugs. This is largely due to synthetic regioselectivity challenges and the superior safety/efficacy balance often found with 5-amino or 5-methyl analogs. However, 5-chloro scaffolds remain vital in the design of novel hybrids (e.g., benzimidazole-quinolones) and as lipophilic probes in SAR studies.
Synthetic Methodologies & Regioselectivity
Synthesizing a 5-chloro-4-quinolone is chemically more demanding than synthesizing its 7-chloro counterpart due to directing effects during cyclization.
The Gould-Jacobs Reaction Challenge
The standard industrial route to quinolones is the Gould-Jacobs reaction , involving the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.
Starting Material: To synthesize a 5-chloro quinolone, one would theoretically start with a 3-chloroaniline derivative.
The Regioselectivity Issue: Cyclization of a meta-substituted aniline (3-chloro) can occur at two positions:
Para to the Cl: Yields the 7-chloro isomer (sterically and electronically favored).
Ortho to the Cl: Yields the 5-chloro isomer (sterically hindered).
Consequently, direct cyclization often yields the 7-chloro isomer as the major product, making the 5-chloro isomer a "minor" byproduct or requiring alternative synthetic strategies.
Protocol: Directed Synthesis of 5-Chloro Intermediates
To enforce the formation of the 5-chloro scaffold, researchers often employ displaceable blocking groups or specific poly-halogenated starting materials (e.g., tetrafluorobenzoic acid derivatives) where the 5-position is pre-functionalized.
Experimental Workflow: Thermal Cyclization
Condensation: React 3-chloro-2,4-difluoroaniline (hypothetical precursor for 5-Cl, 6-F core) with EMME at 110°C to form the enamino ester.
Cyclization: Heat the enamino ester in diphenyl ether at 250°C.
Critical Control Point: The high temperature is required to overcome the steric energy barrier of forming the 5-substituted ring.
Hydrolysis: Saponify the ester using NaOH/EtOH to yield the carboxylic acid.
Caption: The regioselectivity challenge in Gould-Jacobs cyclization. Formation of the 5-chloro isomer competes with the thermodynamically favored 7-chloro isomer.
Structure-Activity Relationship (SAR)
The introduction of a chlorine atom at C-5 alters the physicochemical and biological properties of the scaffold in three distinct ways.
Table 1: Comparative SAR of C-5 Substituents
Feature
5-H (Ciprofloxacin)
5-NH₂ (Sparfloxacin)
5-Cl (Experimental)
Electronic Effect
Neutral
Electron-Donating (+M)
Inductive Withdrawal (-I) / Weak Donor (+M)
Lipophilicity (LogP)
Moderate
Low to Moderate
High (Increases membrane permeability)
Gram-Positive Activity
Moderate
High (Enhanced DNA Gyrase binding)
Moderate to High (Strain dependent)
Phototoxicity Risk
Low
Moderate
High (Halogen-mediated singlet oxygen generation)
Metabolic Stability
High
Subject to glucuronidation
High (Metabolically robust)
Mechanistic Implications[2]
DNA Gyrase Binding: The 5-position interacts with the enzyme-DNA complex. A 5-amino group forms hydrogen bonds that stabilize the complex. The 5-chloro group, being lipophilic and bulky, relies on Van der Waals interactions . While it can effectively fill hydrophobic pockets, it lacks the specific H-bonding capability, often resulting in lower intrinsic potency against wild-type strains compared to 5-NH₂.
Phototoxicity: Halogenated quinolones (especially at positions 5 and 8) are prone to UV-induced degradation. The C-Cl bond can undergo homolytic cleavage under UV irradiation, generating reactive radicals that cause tissue damage. Unlike the 5-amino group, which can quench reactive oxygen species (ROS), the 5-chloro group may exacerbate ROS generation.
Biological Profile & Therapeutic Potential
While no "blockbuster" 5-chloro fluoroquinolone exists, the scaffold demonstrates utility in specific contexts:
A. Antibacterial Spectrum[3][4][5][6][7][8][9][10]
Gram-Positive Coverage: 5-chloro derivatives generally show improved activity against Staphylococcus aureus and Streptococcus pneumoniae compared to 5-H analogs, primarily due to increased lipophilicity facilitating entry into the bacterial cell wall.
Anaerobic Activity: The increased lipophilicity also correlates with better activity against anaerobic bacteria, a trait shared with 8-chloro analogs (e.g., Clinafloxacin).
B. Hybrid Scaffolds
Recent research utilizes the 5-chloro motif in hybrid drugs . For example, linking a 5-chloro-substituted quinolone to a benzimidazole or thiadiazole ring (via the C-7 piperazine) has yielded compounds with potent activity against resistant strains (MRSA). In these cases, the 5-Cl group acts as a lipophilic anchor that modulates the overall solubility and binding orientation of the hybrid molecule.
Experimental Protocol: MIC Determination
To validate the activity of a 5-chloro scaffold, a standard broth microdilution assay is required.
Reagents:
Mueller-Hinton Broth (cation-adjusted).
Test Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).
Stock Solution: Dissolve the 5-chloro quinolone derivative in DMSO (due to high lipophilicity) to a concentration of 1 mg/mL.
Dilution: Prepare serial two-fold dilutions in 96-well plates (range: 64 µg/mL to 0.06 µg/mL).
Inoculation: Add bacterial suspension adjusted to
CFU/mL.
Incubation: Incubate at 37°C for 18–24 hours.
Readout: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration showing no visible turbidity.
Conclusion
The 5-chloro-substituted quinolone scaffold is a testament to the nuance of medicinal chemistry. While it presents a "regiochemical dead end" for standard industrial synthesis and carries phototoxicity risks that limited its commercial dominance, it remains a critical tool for modulating lipophilicity and exploring the hydrophobic tolerance of the DNA gyrase active site. Future development lies not in simple 5-Cl analogs, but in hybrid molecules where the 5-Cl substituent fine-tunes the physicochemical properties of complex multi-targeted ligands.
References
Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy. Link
Miyamoto, T., et al. (1990). Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin. Journal of Medicinal Chemistry. Link
Foroumadi, A., et al. (2008). Synthesis and in-vitro antibacterial activity of N-piperazinyl quinolone derivatives with 5-chloro-2-thienyl group. DARU Journal of Pharmaceutical Sciences. Link
Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents.[3][4] Chemical Reviews. Link
Ball, P. (2000). Quinolone generations: natural history or natural selection? Journal of Antimicrobial Chemotherapy. Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Metabolic Stability of 8-Trifluoromethoxy Quinolone Derivatives
Format: In-Depth Technical Guide / Whitepaper
Audience: Medicinal Chemists, Pharmacokineticists, and Drug Discovery Scientists
Executive Summary: The 8-Position Conundrum
In the structural optimization of fluoroquinolones (FQs), the C-8 position of the quinolone core is a critical determinant of both pharmacokinetics (PK) and safety. While C-8 halogenation (e.g., 8-F, 8-Cl) enhances antibacterial potency, it historically introduces severe phototoxicity risks (e.g., Lomefloxacin, Sparfloxacin). Conversely, the 8-methoxy group (8-OMe), found in Moxifloxacin and Gatifloxacin, mitigates phototoxicity but introduces a metabolic "soft spot" susceptible to O-demethylation.
This guide analyzes the 8-trifluoromethoxy (-OCF₃) group as a strategic bioisostere. By combining the steric and electronic benefits of the methoxy group with the metabolic robustness of the carbon-fluorine bond, 8-OCF₃ derivatives offer a pathway to optimize metabolic stability without compromising the safety profile.
Mechanistic Rationale: The Fluorine Effect
Metabolic Blockade via Bioisosterism
The primary metabolic liability of 8-methoxy quinolones is oxidative O-dealkylation mediated by Cytochrome P450 enzymes (primarily CYP3A4 and CYP1A2). This reaction proceeds via hydrogen atom abstraction from the methyl group, leading to an unstable hemiacetal intermediate that collapses to the 8-hydroxy quinolone (phenol).
The -OCF₃ Advantage:
Bond Strength: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond energy (~99 kcal/mol), rendering the -OCF₃ group inert to CYP450-mediated hydrogen abstraction.
Oxidative Resistance: The carbon atom in -OCF₃ is fully oxidized. Unlike the -OCH₃ group, it cannot
Protocols & Analytical Methods
Method
Application Notes and Protocols for the Synthesis of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one
Abstract The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This document provides a comprehensive guide for the synthesis of a specific deri...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This document provides a comprehensive guide for the synthesis of a specific derivative, 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one. We present a detailed, four-step protocol based on the robust and versatile Gould-Jacobs reaction.[2] This guide emphasizes not only the procedural steps but also the underlying chemical principles, offering insights into reaction mechanisms, alternative conditions, and process optimization. Methodologies discussed include both traditional thermal cyclization and modern, milder approaches using Eaton's reagent, catering to researchers, medicinal chemists, and process development professionals aiming to synthesize this and related quinolin-4-one analogues.
Introduction and Synthetic Strategy
Quinolin-4-ones are a critical class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[1][3] The target molecule, 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one, incorporates a trifluoromethoxy group, known to enhance metabolic stability and cell permeability, and a chloro substituent, which can modulate electronic properties and provide a handle for further functionalization.
The most established and reliable method for constructing the 4-quinolone core from an aniline precursor is the Gould-Jacobs reaction, first reported in 1939.[1][4] This multi-step synthesis involves the condensation of a substituted aniline with an electrophilic three-carbon unit, followed by a high-temperature electrocyclization to form the quinoline ring system.[2] Subsequent hydrolysis and decarboxylation furnish the final product.
This guide will focus on a modern adaptation of the Gould-Jacobs reaction, which offers high yields and greater versatility.
Overall Synthetic Pathway
The synthesis of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one is achieved via a four-step sequence starting from the key aniline precursor, 2-amino-4-chloro-1-(trifluoromethoxy)benzene.
Diagram 1: Overall synthetic workflow for the target molecule.
Reagents and Materials
Reagent
M.W.
Role
Notes
2-Amino-4-chloro-1-(trifluoromethoxy)benzene
211.58
Starting Material
Key aniline precursor.
Diethyl ethoxymethylenemalonate (DEEM)
216.22
C3 Synthon
Reacts with aniline to form the acyclic intermediate.
For neutralization/precipitation after hydrolysis.
Detailed Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-(((2-chloro-5-(trifluoromethoxy)phenyl)amino)methylene)malonate (I)
This initial step involves a nucleophilic substitution reaction where the aniline displaces the ethoxy group from DEEM.[2] This reaction can be performed under conventional heating or accelerated using microwave irradiation.
Method A: Conventional Heating
To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-chloro-1-(trifluoromethoxy)benzene (1.0 eq) and anhydrous ethanol (approx. 3-5 mL per mmol of aniline).
Add diethyl ethoxymethylenemalonate (DEEM) (1.05 eq) to the stirred solution.
Heat the mixture to reflux (approx. 78 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
Cool the reaction mixture to room temperature. The product often precipitates from the solution.
If precipitation occurs, filter the solid product and wash with a small amount of cold ethanol. If no precipitate forms, evaporate the solvent under reduced pressure.
The crude product is often pure enough for the next step. If necessary, it can be recrystallized from ethanol.
Method B: Microwave Irradiation
In a microwave-safe vial, combine neat 2-amino-4-chloro-1-(trifluoromethoxy)benzene (1.0 eq) and DEEM (1.1 eq).[5]
Seal the vial and place it in a microwave reactor.
Irradiate the mixture at 150-170 °C for 7-15 minutes.[5]
Cool the vial to room temperature. The resulting solid or viscous oil is the desired product.
Wash the crude product with hexane to remove any excess DEEM.
Protocol 2: Cyclization to Ethyl 5-Chloro-8-(trifluoromethoxy)-4-hydroxyquinoline-3-carboxylate (II)
This critical step is a thermally-induced intramolecular electrophilic aromatic substitution (a 6-electron electrocyclization) that forms the quinolone ring.[2] Traditionally, this requires very high temperatures, but milder alternatives are now preferred.
Method A: High-Temperature Thermal Cyclization
Caution: This procedure involves very high temperatures and should be conducted in a well-ventilated fume hood with appropriate safety precautions.
In a flask suitable for high-temperature reactions, add the anilidomethylenemalonate intermediate (I) (1.0 eq).
Add a high-boiling solvent such as diphenyl ether or Dowtherm A (sufficient to ensure good stirring).
Heat the mixture with vigorous stirring to 250-260 °C for 30-60 minutes.
Monitor the reaction by TLC. Upon completion, carefully cool the mixture to below 100 °C.
Add hexane or toluene to the cooled mixture to precipitate the product.
Filter the solid, wash thoroughly with hexane, and dry under vacuum.
Method B: Eaton's Reagent-Mediated Cyclization (Recommended)
Eaton's reagent acts as a powerful Brønsted/Lewis acid catalyst, promoting cyclization under significantly milder conditions (<100 °C), which prevents thermal decomposition and improves yields.[3][7]
In a round-bottom flask, add Eaton's reagent (approx. 10 mL per gram of intermediate).
With stirring, add the anilidomethylenemalonate intermediate (I) (1.0 eq) portion-wise to the Eaton's reagent. An initial exotherm may be observed.
Once complete, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
The product will precipitate as a solid. Adjust the pH to 5-6 with a saturated aqueous solution of sodium bicarbonate if necessary.
Filter the solid, wash extensively with water until the filtrate is neutral, and dry under vacuum.
Diagram 2: Workflow for the cyclization step.
Protocol 3: Saponification to 5-Chloro-8-(trifluoromethoxy)-4-hydroxyquinoline-3-carboxylic acid (III)
This step involves the base-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Suspend the ester intermediate (II) (1.0 eq) in a 10% aqueous solution of sodium hydroxide (NaOH) (approx. 3-5 eq).
Heat the mixture to reflux (100-110 °C) for 1-2 hours, or until the solid has completely dissolved and TLC analysis indicates the absence of starting material.
Cool the resulting clear solution in an ice bath.
Slowly acidify the solution with concentrated hydrochloric acid (HCl) with vigorous stirring. The carboxylic acid product will precipitate out.
Continue adding acid until the pH is approximately 2-3.
Filter the white or off-white solid, wash with cold water, and dry thoroughly under vacuum.
Protocol 4: Thermal Decarboxylation to 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one (IV)
The final step removes the carboxylic acid group via thermal decarboxylation to yield the target compound.
Place the dry carboxylic acid intermediate (III) in a flask suitable for high-temperature reactions.
Heat the solid gently under vacuum or in a high-boiling solvent like diphenyl ether.
Increase the temperature to just above the melting point of the solid (typically 200-250 °C).
Vigorous evolution of CO₂ gas will be observed. Maintain the temperature until the gas evolution ceases completely.
Cool the reaction mixture to room temperature.
The resulting solid is the crude final product.
Purify the product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or dimethylformamide) to obtain pure 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one.
Conclusion
The Gould-Jacobs reaction provides a reliable and adaptable pathway for the synthesis of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one. The protocols outlined herein offer researchers a comprehensive guide, from the initial condensation to the final decarboxylation. For the critical cyclization step, the use of Eaton's reagent is highly recommended as it offers significant advantages in terms of milder reaction conditions, improved safety, and often higher yields compared to traditional high-temperature methods.[3][5] Careful monitoring of each step by TLC and proper characterization of intermediates will ensure a successful synthesis of this valuable quinolin-4-one derivative for applications in drug discovery and materials science.
References
Zewge, D., Chen, C., Deer, C., Dormer, P. G., & Hughes, D. L. (2007). A Mild and Efficient Synthesis of 4-Quinolones and Quinolone Heterocycles. The Journal of Organic Chemistry, 72(11), 4276–4279. [Link]
Duarte, F. J. S., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]
Yadav, D., & Sharma, A. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. [Link]
Zewge, D., et al. (2007). A mild and efficient synthesis of 4-quinolones and quinolone heterocycles. PubMed. [Link]
Cieplik, J., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]
Cieplik, J., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. ResearchGate. [Link]
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. [Link]
Application Notes and Protocols: In Vitro Assay Methods for 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one
Authored by a Senior Application Scientist Introduction: The Quinolinone Scaffold as a Privileged Structure in Drug Discovery The quinolinone and quinoline scaffolds are foundational motifs in medicinal chemistry, recogn...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by a Senior Application Scientist
Introduction: The Quinolinone Scaffold as a Privileged Structure in Drug Discovery
The quinolinone and quinoline scaffolds are foundational motifs in medicinal chemistry, recognized as "privileged structures" due to their ability to bind to a wide array of biological targets with high affinity.[1][2] This structural versatility has led to the development of numerous therapeutic agents with diverse pharmacological activities, including anticancer, antibacterial, antiviral, and enzyme inhibitory properties.[1][2] The compound 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one represents a novel chemical entity within this class. The introduction of a trifluoromethoxy group and a chlorine atom at specific positions of the quinolinone core can significantly alter its physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its pharmacokinetic profile and target interactions.
Given the broad biological potential of quinolinone derivatives, a systematic and tiered in vitro evaluation is essential to elucidate the pharmacological profile of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one. This document provides a comprehensive guide for researchers, outlining a strategic series of assays to characterize its activity. We will proceed from broad phenotypic screening to more defined target-based assays, explaining the scientific rationale behind each protocol.
Tier 1: Foundational Cytotoxicity and Antiproliferative Screening
The initial step for any novel compound with therapeutic potential is to assess its general effect on cell viability and proliferation. This foundational screen helps to identify a concentration range for subsequent, more specific assays and provides an early indication of potential anticancer activity.[1]
The MTT Assay for Cellular Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells possess mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of living cells.
Rationale for Experimental Choices:
Cell Line Selection: A panel of human cancer cell lines is recommended to assess the breadth of activity. For instance, MCF-7 (breast adenocarcinoma), HepG-2 (hepatocellular carcinoma), and HT-29 (colorectal adenocarcinoma) are commonly used and represent different cancer types.[3] Including a non-cancerous cell line, such as MCF-10a (non-tumorigenic breast epithelial), is crucial for evaluating selectivity.[3]
Compound Solubilization: The test compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1] Subsequent serial dilutions are made in the culture medium. It is critical to ensure that the final DMSO concentration in the assay wells is non-toxic to the cells (typically ≤ 0.5%).
Incubation Time: An incubation period of 48 to 72 hours is standard for assessing antiproliferative effects, allowing sufficient time for the compound to impact cell division and viability.[1]
Protocol: MTT Antiproliferative Assay
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[1]
Compound Preparation and Treatment: Prepare a 10 mM stock solution of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
Remove the overnight culture medium from the cells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells with vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).[3]
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1]
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Compound
Cell Line
IC₅₀ (µM) [Hypothetical Data]
Selectivity Index (Normal/Cancer)
5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one
MCF-7
8.5
9.4
5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one
HepG-2
12.2
6.5
5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one
MCF-10a
80.0
-
Doxorubicin (Positive Control)
MCF-7
0.9
1.5
Tier 2: Target-Based Mechanistic Assays
Following the initial screen, if significant bioactivity is observed, the next logical step is to investigate potential molecular targets. The broad activity of quinolinones suggests several major classes of targets that should be explored.
A. Enzyme Inhibition Assays
Many quinoline derivatives exert their effects by inhibiting specific enzymes.[4] For example, fluoroquinolone antibiotics target DNA gyrase, while other derivatives have been shown to inhibit kinases or enzymes like tyrosinase.[5][6] A generic kinase inhibition assay is a valuable next step.
Rationale for Experimental Choices:
Kinase Target Selection: Protein kinases are a major class of drug targets, often dysregulated in cancer.[7] Screening against a representative panel of kinases (e.g., a serine/threonine kinase like AKT and a tyrosine kinase like EGFR) can provide initial insights.
Assay Format: In vitro kinase assays typically measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein).[8][9] This can be detected using various methods, including radioactivity ([γ-³²P]ATP), fluorescence, or luminescence. Radiometric assays, while requiring special handling, are considered a gold standard for sensitivity and direct measurement.[8][9]
Protocol: In Vitro Radiometric Kinase Assay (General)
Reagents:
Recombinant active kinase (e.g., AKT1).
Kinase-specific substrate peptide.
Kinase buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂).[10]
[γ-³²P]ATP.
100 mM ATP solution.
Test compound stock solution in DMSO.
Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, recombinant kinase, and substrate peptide.
Add varying concentrations of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one or a known inhibitor (positive control, e.g., Staurosporine).
Initiate Reaction: Start the kinase reaction by adding a mix of cold ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase.
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto phosphocellulose paper.
Separation and Detection: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP. Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting percent inhibition versus the log of the compound concentration.
B. Ion Channel Modulation Assays
Ion channels are the third most common class of drug targets.[11] Importantly, off-target effects on ion channels, particularly the hERG (human Ether-à-go-go-Related Gene) potassium channel, can lead to serious cardiac arrhythmias.[12] Therefore, early assessment of a compound's effect on key ion channels is a critical step in drug development.
Rationale for Experimental Choices:
Target Selection: The hERG channel is a mandatory target for preclinical safety assessment.[12] Other channels like voltage-gated sodium (Naᵥ) and calcium (Caᵥ) channels are also important to profile for potential liabilities or therapeutic effects.[13]
Assay Technology: Automated patch-clamp electrophysiology is the gold standard for studying ion channel pharmacology.[11] It provides high-quality data on channel function with high throughput, making it suitable for screening and lead optimization.[12][14]
Cell Lines: Use validated stable cell lines expressing the ion channel of interest (e.g., HEK293 cells stably expressing hERG).
Platform: Employ an automated patch-clamp platform such as the Sophion Qube or Nanion SyncroPatch.[12]
Cell Preparation: Harvest cells and prepare a single-cell suspension according to the instrument manufacturer's protocol.
Compound Application: Prepare a concentration-response plate with serial dilutions of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one.
Electrophysiological Recording:
Cells are automatically captured on the patch-clamp chip, and giga-ohm seals are formed.
The whole-cell configuration is established.
A specific voltage protocol is applied to elicit ionic currents through the channel of interest. For hERG, a "tail current" protocol is typically used.
A baseline recording is established before the compound is applied.
Data Acquisition: The instrument records the ionic current before, during, and after the application of the test compound.
Data Analysis: The peak current amplitude (or tail current for hERG) is measured at each compound concentration. The percentage of inhibition is calculated relative to the baseline and vehicle control. An IC₅₀ value is determined from the concentration-response curve.
Parameter
Value [Hypothetical Data]
Target Ion Channel
hERG (Kᵥ11.1)
Platform
Automated Patch-Clamp (384-well)
Test Compound IC₅₀
> 30 µM
Positive Control (Cisapride) IC₅₀
0.015 µM
Interpretation
The compound shows no significant hERG inhibition at concentrations up to 30 µM, suggesting a low risk of this specific cardiac liability.
C. G-Protein Coupled Receptor (GPCR) Binding Assays
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern drugs.[15] Determining if a novel compound interacts with GPCRs is a key part of its characterization. A competitive radioligand binding assay is a direct and sensitive method to measure a compound's affinity for a specific receptor.[15]
Rationale for Experimental Choices:
Assay Principle: This assay measures the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the target GPCR.[15]
Receptor Preparation: Membranes from cells overexpressing the GPCR of interest are used as the source of the receptor.[16] This provides a high concentration of the target, enhancing the assay signal.
Radioligand Selection: A well-characterized radioligand with high affinity and specificity for the target receptor is essential for a robust assay.
Protocol: Competitive Radioligand Binding Assay
Membrane Preparation:
Culture cells (e.g., CHO or HEK293) stably expressing the target GPCR.
Harvest the cells and lyse them in a hypotonic buffer containing protease inhibitors.[16]
Homogenize the lysate and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
Assay Setup (96-well format):
To each well, add the cell membrane preparation.
Add serial dilutions of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one.
Add a fixed concentration of the appropriate radioligand (e.g., [³H]-Dopamine for the D₂ receptor).
Defining Non-Specific Binding: In a separate set of wells, add a high concentration of a known, unlabeled competitor (e.g., cold Haloperidol) to determine non-specific binding.[15]
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
Detection: Add scintillation cocktail to the wells and count the radioactivity using a microplate scintillation counter.
Data Analysis:
Calculate specific binding = Total binding - Non-specific binding.
Plot the percentage of specific binding against the log concentration of the test compound.
Determine the IC₅₀ from the resulting competition curve.
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Conclusion and Future Directions
This guide outlines a logical and robust in vitro screening cascade for characterizing the novel compound 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one. By starting with broad cytotoxicity screening and progressing to specific, target-based assays, researchers can efficiently identify its primary biological activities and potential liabilities. Positive results, or "hits," from any of the Tier 2 assays would warrant further investigation, including functional cell-based assays (e.g., measuring second messenger modulation for GPCRs or downstream pathway activation for kinases), broader selectivity profiling, and eventually, studies to assess absorption, distribution, metabolism, and excretion (ADME) properties. This systematic approach ensures a thorough and scientifically rigorous evaluation, paving the way for potential therapeutic development.
References
In vitro NLK Kinase Assay - PMC - NIH. (n.d.).
GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. (n.d.).
Ion Channel Assays - Charles River Laboratories. (n.d.).
Ion Channel Assays - Sygnature Discovery. (n.d.).
In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed. (2025, March 15).
In vitro kinase assay - Bio-protocol. (2022, September 1).
In vitro kinase assay | Protocols.io. (2024, May 31).
Protocol for Invitro Kinase Assay. (n.d.).
(PDF) In vitro kinase assay v1 - ResearchGate. (2023, June 27).
Ion channel electrophysiology in pharmaceutical research. (2007, May 23).
In Vitro Evaluation of Novel Quinoline Compounds: A Technical Guide - Benchchem. (n.d.).
Ion Channel Functional Assays for Screening and Profiling - Eurofins Discovery. (n.d.).
A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. - Revvity. (n.d.).
Ion channel assays for preclinical pain research - Metrion Biosciences. (n.d.).
In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents - PubMed. (2020).
GPCR Binding Assay - Creative Proteomics. (n.d.).
What other ways are there to measure GPCR Signaling without Radio-labeled GTP Binding? | ResearchGate. (2023, May 9).
(PDF) Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - ResearchGate. (2025, October 15).
Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design | Bentham Science Publishers. (2021, November 1).
FLUOROQUINOLONE II ELISA - Food & Feed Analysis. (n.d.).
Indirect Competitive Enzyme-Linked Immunosorbent Assay Based on Broad-Spectrum Antibody for Simultaneous Determination of Thirteen Fluoroquinolone Antibiotics in Rana catesbeianus - MDPI. (2023, June 29).
Fluoroquinolones as Tyrosinase Inhibitors; Enzyme Kinetics and Molecular Docking Studies to Explore Their Mechanism of Action - MDPI. (2022, May 11).
Three simple and cost-effective assays for AAC(6′)-Ib-cr enzyme activity - PMC. (2025, April 25).
Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. (n.d.).
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (2022, July 5).
Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. (2025, June 11).
(PDF) Fluoroquinolones as Tyrosinase Inhibitors; Enzyme Kinetics and Molecular Docking Studies to Explore Their Mechanism of Action - ResearchGate. (2025, October 14).
Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes | Request PDF - ResearchGate. (n.d.).
Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation - PMC. (2019, December 30).
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. (2025, January 3).
5-Chloro-8-hydroxyquinoline | CAS#:130-16-5 | Chemsrc. (2025, August 22).
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Safety Grounding Guide
Introduction & Mechanistic Rationale
Trifluoromethoxy quinolones, particularly Endochin-like quinolones (ELQs) such as ELQ-300 and its carbonate prodrug ELQ-334, represent a highly potent class of therapeutics targeting Plasmodium falciparum and Toxoplasma gondii[1][2]. The integration of a trifluoromethoxy (-OCF₃) group onto the diarylether side chain significantly enhances the molecule's lipophilicity, metabolic stability, and target residence time at the parasite's cytochrome bc1 complex[1].
However, handling these active pharmaceutical ingredients (APIs) requires rigorous safety and environmental controls. The quinolone scaffold is pharmacologically active at minute doses and carries severe, class-wide toxicity risks—including collagen degradation (tendinopathy/tendon rupture), peripheral neuropathy, and central nervous system (CNS) disturbances[3][4]. Furthermore, the high lipophilicity of the -OCF₃ derivative means that standard aqueous decontamination protocols are fundamentally ineffective. As a Senior Application Scientist, I have designed this guide to provide a self-validating, causality-driven framework for the safe laboratory management of these compounds.
Pharmacodynamics and off-target toxicity pathways of trifluoromethoxy quinolones.
Physicochemical & Hazard Profiling
The physical state of the API dictates its handling requirements. For instance, while ELQ-300 is highly crystalline (melting point 314 °C), prodrug modifications like ELQ-334 reduce crystallinity (melting point 140 °C) to improve oral bioavailability[1][2]. This reduction in crystallinity increases the risk of aerosolization (dust formation) during weighing, elevating inhalation hazards[5][6].
Quantitative Safety & Storage Data
Property / Hazard
ELQ-300 (Parent API)
ELQ-334 (Carbonate Prodrug)
Standard Fluoroquinolones
Physical State
Crystalline Solid
Amorphous Powder
Powder / Crystalline
Melting Point
314 °C
140 °C
250 - 270 °C
GHS Health Hazard
Acute Tox. 4 (Oral)
Acute Tox. 4, Eye Irrit. 2A
Variable (Classified Toxic)
Storage Temp
-20 °C
-20 °C
20-25 °C (or 4 °C)
Light Sensitivity
High (Photodegradation)
Moderate
High
Solubility
Low (Aqueous)
Enhanced (Lipid/DMSO)
Moderate to High
Data synthesized from established safety data sheets and chemical characterization of ELQ derivatives[1][2][5][7].
Standard Operating Protocols (SOPs)
The following protocols are designed as self-validating systems. Every action includes a specific mechanistic rationale (causality) and a verification step to ensure the integrity of both the scientist and the experiment.
Protocol A: Cryogenic Storage and Pre-Weighing Equilibration
Causality: Quinolones are susceptible to photolytic cleavage, and the trifluoromethoxy ether linkage can undergo slow thermal hydrolysis if exposed to ambient humidity[2][5].
Storage: Store all solid trifluoromethoxy quinolones at -20 °C in amber glass vials sealed with PTFE-lined caps.
Equilibration: Before opening, transfer the vial to a desiccator at room temperature for a minimum of 30 minutes.
Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which accelerates hydrolytic degradation and ruins the accuracy of mass measurements.
Validation: Visually inspect the powder. If clumping is observed, moisture ingress has occurred, and the batch's purity must be re-verified via LC-MS before use in sensitive biological assays.
Protocol B: Safe Handling, Dispensing, and Reconstitution
Causality: Inhalation of quinolone dust can trigger systemic adverse effects, including severe psychiatric reactions, peripheral neuropathy, and musculoskeletal damage[3][4][8].
PPE Setup: Don a disposable lab coat, safety goggles, and double nitrile gloves.
Weighing: Perform all powder manipulations inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing hood with HEPA filtration[6].
Why? HEPA filtration prevents the aerosolization of pharmacologically active micro-particles into the laboratory environment.
Reconstitution: Dissolve the API in anhydrous DMSO to create a master stock. Strictly avoid buffers containing multivalent cations (e.g., Mg²⁺, Ca²⁺, Al³⁺) during initial dilution.
Why? Quinolones readily chelate with multivalent cations, forming highly insoluble complexes that drastically reduce bioavailability and ruin in vitro assay accuracy[8].
Validation: To validate complete solubilization, visually inspect the DMSO stock under cross-polarized light. The absence of birefringence confirms that no microcrystalline API remains suspended.
Protocol C: Spill Containment and Decontamination
Causality: The -OCF₃ group makes these specific quinolones highly lipophilic. Standard soap and water will merely spread the API across the benchtop rather than removing it.
Spill Control: If a powder spill occurs, do not dry-sweep. Gently mist the spill with 70% isopropanol or ethanol to wet the powder and prevent aerosolization[5].
Absorption: Wipe up the wetted API using absorbent bench pads.
Chemical Decontamination: Scrub the affected surface vigorously with 100% isopropanol to fully solubilize the lipophilic residue, followed by a secondary wash with laboratory detergent and water[5].
Waste Disposal: Place all contaminated materials into a sealed, labeled biohazard container destined for high-temperature incineration.
Why? Incineration ensures complete thermal destruction of the fluorinated API, preventing environmental contamination that drives antimicrobial resistance[4].
Validation: Perform a periodic swab test of the weighing area and analyze via LC-MS/MS. A self-validating safety program should maintain background API levels at <0.1 ng/cm².
End-to-end laboratory handling, storage, and decontamination workflow for quinolone APIs.
References
Pfizer. "MATERIAL SAFETY DATA SHEET: Fluoroquinolone." pfizer.com.7
Application Note: Formulation Strategies for 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one Delivery
This Application Note is structured as a high-level technical guide for pharmaceutical scientists facing the "Brick Dust" challenge characteristic of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one. Abstract & Physicoche...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a high-level technical guide for pharmaceutical scientists facing the "Brick Dust" challenge characteristic of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one.
Abstract & Physicochemical Challenge
5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one represents a classic "Brick Dust" molecule. The combination of the planar quinolone core (facilitating strong
- stacking) and the lipophilic chloro- and trifluoromethoxy- substituents results in a compound with high melting point (C) and high lipophilicity (LogP > 4.5) .
Unlike "Grease Ball" molecules (low
, high LogP) which are easily solubilized in lipid vehicles, this compound’s solubility is limited by its high crystal lattice energy. Simple micronization is often insufficient because the dissolution rate is limited by the saturation solubility (), not just surface area.
Core Formulation Objective: Disrupt the crystal lattice to create a high-energy amorphous state or stabilize the crystalline form at the nanometric scale to maximize surface area and saturation solubility.
Pre-formulation Characterization Protocol
Before selecting a delivery vehicle, the "Brick Dust" vs. "Grease Ball" classification must be empirically validated.
Protocol 1: Thermodynamic Solubility Mapping
Purpose: To determine if the barrier is solvation-limited (lipophilicity) or solid-state limited (lattice energy).
Method: Shake-flask method (48 hours equilibrium at 37°C).
Analysis: HPLC-UV (Detection
nm).
Decision Logic:
If solubility in PEG-400 > 50 mg/mL: Lipid/Cosolvent systems are viable.
If solubility in PEG-400 < 10 mg/mL:Lattice energy is the primary barrier. Proceed to Solid Dispersions or Nanosuspensions.
Decision Tree: Formulation Selection
Figure 1: Decision logic for selecting formulation strategy based on physicochemical properties. For 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one, the "Brick Dust" pathway is most probable.
Strategy 1: Amorphous Solid Dispersion (ASD)
Target: Oral Bioavailability Enhancement.
Mechanism: The "Spring and Parachute" effect. The amorphous form generates a supersaturated solution (Spring), and a polymer inhibits recrystallization (Parachute).
Polymer Selection
For quinolones, acidic polymers often provide better stabilization due to hydrogen bonding with the carbonyl or nitrogen moieties.
Dissolve API and HPMCAS-L (Ratio 1:3 w/w) in Acetone:Water (90:10) or Methanol:DCM (1:1).
Note: The 8-trifluoromethoxy group enhances solubility in chlorinated solvents but requires strict residual solvent control.
Total solids concentration: 5-10% (w/v).
Process Parameters (Lab Scale):
Inlet Temp:
C.
Outlet Temp:
C (Must be of the polymer).
Atomization Pressure: 0.7 bar.
Secondary Drying:
Vacuum dry at
C for 24 hours to remove residual solvents.
Characterization:
mDSC: Confirm single
(indicates miscibility).
PXRD: Confirm "Halo" pattern (absence of crystalline peaks).
Strategy 2: Long-Acting Injectable Nanosuspension
Target: Intramuscular (IM) Depot for prophylaxis (relevant for antimalarial quinolones like ELQ-300).
Mechanism: Controlled dissolution from a crystalline depot.
Stabilizer Selection
Quinolones are prone to "Ostwald Ripening" (growth of large crystals at the expense of small ones). A dual-stabilizer system is required:
Steric Stabilizer: Poloxamer 188 or 407.
Electrostatic Stabilizer: Sodium Deoxycholate or Docusate Sodium.
Protocol 3: Wet Media Milling (Top-Down)
Equipment: Netzsch MicroCer or planetary ball mill.
Slurry Preparation:
API: 10-20% (w/v).
Vehicle: Water + 1% Poloxamer 338 + 0.1% Tween 80.
Milling Media:
Yttrium-stabilized Zirconia beads (0.5 mm for pre-milling, 0.1 mm for final milling).
Process:
Mill at 1500 rpm for 60-120 minutes.
Maintain temperature
C (Cooling jacket essential to prevent amorphous conversion).
Target Particle Size:
nm.
nm.
Nanosuspension Stabilization Mechanism
Figure 2: Dual stabilization mechanism required for hydrophobic quinolones. Steric polymers prevent close approach, while surfactants provide zeta potential repulsion.
Analytical Validation & Quality Control
Dissolution Method (Non-Sink Conditions)
Standard USP apparatus is insufficient for supersaturating formulations. Use a biorelevant two-stage dissolution test.
Parameter
Stage 1: Gastric
Stage 2: Intestinal
Media
SGF (pH 1.2)
FaSSIF (pH 6.5)
Volume
250 mL
+ 250 mL concentrate
Duration
30 mins
180 mins
Key Metric
--
AUC of Supersaturation
Note: For ASDs, quantify the "Spring" (Max Concentration,
) and the "Parachute" (Time to precipitation).
References
Nilsen, A., et al. (2013). Discovery and characterization of the antimalarial clinical candidate ELQ-300. Science Translational Medicine. [Link]
Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. [Link]
Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions and nanocrystal technologies for poorly water-soluble drug delivery. International Journal of Pharmaceutics. [Link]
Stickles, A. M., et al. (2015). Atovaquone and ELQ-300 combination therapy as a novel dual-site cytochrome bc1 inhibition strategy for malaria. Antimicrobial Agents and Chemotherapy.[1] [Link]
Ku, M. S. (2008).[2] Use of the biopharmaceutical classification system in early drug development. The AAPS Journal. [Link]
Microwave-assisted synthesis of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one
Application Note: Microwave-Assisted Synthesis of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one Executive Summary & Scientific Rationale The quinolin-4(1H)-one scaffold is a privileged pharmacophore in medicinal chemis...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Microwave-Assisted Synthesis of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one
Executive Summary & Scientific Rationale
The quinolin-4(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous broad-spectrum antibiotics, antimalarials, and novel biofilm-eradicating agents. Specifically, the incorporation of halogenated and fluorinated moieties—such as the 5-chloro and 8-(trifluoromethoxy) substituents—dramatically enhances lipophilicity, metabolic stability, and membrane penetration.
However, synthesizing the 5-chloro-8-(trifluoromethoxy)quinolin-4(1H)-one architecture presents a unique thermodynamic challenge. The classical Gould-Jacobs reaction relies on the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular 6-π electrocyclization[1]. Because cyclization must occur adjacent to the bulky chlorine atom, the resulting peri-interaction between the 5-chloro substituent and the forming C4-carbonyl group creates a massive steric activation barrier. Conventional heating requires boiling diphenyl ether (>250 °C) for over 12 hours, which inevitably leads to thermal degradation of the sensitive trifluoromethoxy group and poor yields (~34%)[2].
To circumvent this thermodynamic sink, this protocol leverages Microwave (MW) Dielectric Heating coupled with Eaton’s Reagent . Microwave irradiation provides rapid, volumetric heating that accelerates the reaction kinetics, while Eaton's reagent acts as a powerful acid catalyst, lowering the activation energy for cyclization and enabling the reaction to proceed at much milder temperatures (130 °C) with near-quantitative conversion[3].
Mechanistic Insights & Workflow Logic
The causality behind this updated protocol is rooted in overcoming the limitations of convective heat transfer. By substituting thermal soaking with microwave irradiation, we directly couple electromagnetic energy with the polar intermediates, rapidly driving the equilibrium toward the cyclized product before degradation pathways can compete.
Figure 1: Logical comparison of thermal cyclization versus microwave-assisted acid catalysis.
Quantitative Data & Method Comparison
The integration of MW synthesis provides a self-evident advantage in both throughput and material recovery. Below is a comparative analysis of the conventional oil-bath methodology versus our optimized microwave protocol.
Reaction Parameter
Conventional Heating
Microwave + Eaton's Reagent
Phase 1: Condensation
4 - 6 hours / 130 °C
5 mins / 120 °C
Phase 2: Cyclization
12 - 18 hours / 250 °C
10 mins / 130 °C
Phase 3: Decarboxylation
2 - 4 hours / 250 °C
10 mins / 250 °C
Overall Isolated Yield
25 - 35%
75 - 82%
Crude Purity (LC-MS)
< 80% (Significant tarring)
> 95%
Experimental Protocols
Self-Validation Notice: This protocol is designed as a self-validating system. At the end of Phase 2, researchers must perform an LC-MS check. The disappearance of the acyclic malonate mass and the emergence of the
ion for the quinoline core is the mandatory checkpoint before proceeding to Phase 3.
in methanesulfonic acid), 10% NaOH (aq), 6M HCl (aq).
Equipment: Dedicated microwave synthesis reactor (e.g., Biotage Initiator+ or CEM Discover), 10 mL and 30 mL heavy-walled microwave vials with crimp-sealed Teflon septa.
Phase 1: MW-Assisted Condensation
Rationale: Nucleophilic attack of the aniline amino group on the electron-deficient double bond of DEEM, followed by the elimination of ethanol[1].
In a 10 mL MW vial equipped with a magnetic stir bar, combine 5-chloro-2-(trifluoromethoxy)aniline (2.0 mmol) and DEEM (3.0 mmol).
Seal the vial and irradiate in the microwave reactor at 120 °C for 5 minutes (Absorption level: High).
Allow the vial to cool to room temperature. The intermediate will present as a thick oil.
Triturate the crude mixture with ice-cold ethanol (5 mL) to induce crystallization. Filter the resulting precipitate to isolate diethyl 2-(((5-chloro-2-(trifluoromethoxy)phenyl)amino)methylene)malonate. Dry under high vacuum.
Rationale: Eaton's reagent acts as both solvent and a potent Lewis/Brønsted acid, catalyzing the enolization and subsequent electrophilic aromatic substitution. This bypasses the need for >250 °C temperatures[3].
Transfer the dried intermediate (1.5 mmol) to a clean 10 mL MW vial.
Add 3.0 mL of Eaton's Reagent. Seal the vial.
Irradiate at 130 °C for 10 minutes .
Validation Step: Pull a 5
L aliquot, dilute in acetonitrile, and run a rapid LC-MS to confirm the absence of the starting malonate.
Carefully pour the cooled reaction mixture over crushed ice (20 g). Neutralize the highly acidic solution to pH 7 using saturated aqueous
.
Filter the precipitated ethyl 5-chloro-4-oxo-8-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylate. Wash thoroughly with deionized water and dry.
Phase 3: Hydrolysis & Decarboxylation
Rationale: Saponification of the C3-ester yields the carboxylic acid, which is thermally decarboxylated to yield the final 4(1H)-quinolone target[1].
Suspend the ester (1.0 mmol) in 5 mL of 10% NaOH (aq) in a 10 mL MW vial. Irradiate at 100 °C for 5 minutes to achieve complete saponification.
Transfer the clear solution to a beaker and acidify with 6M HCl to pH 2. Filter the precipitated carboxylic acid intermediate and dry completely.
To decarboxylate, suspend the dry acid in 2 mL of diphenyl ether in a MW vial. Irradiate at 250 °C for 10 minutes .
Cool to room temperature and add hexanes (10 mL) to precipitate the final product. Filter, wash with hexanes, and dry to yield pure 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one .
Figure 2: Step-by-step workflow for the microwave-assisted Gould-Jacobs synthesis.
References
1.[1] Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Benchchem. Available at:
2.[3] Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available at:
3.[2] Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. PMC (NIH). Available at:
Improving synthetic yield of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized quinolin-4(1H)-ones. Synthesizing 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized quinolin-4(1H)-ones. Synthesizing 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one presents severe steric and electronic challenges. While the trifluoromethoxy (–OCF₃) group at the 8-position is highly prized in drug development for enhancing lipophilicity and metabolic stability, it strongly deactivates the aromatic ring toward electrophilic attack.
This guide provides a self-validating, causality-driven framework based on the Gould-Jacobs reaction, integrating modern catalytic alternatives to maximize your synthetic yield[1][2].
Mechanistic Workflow & Pathway Visualization
The synthesis follows a four-stage pathway starting from 5-chloro-2-(trifluoromethoxy)aniline. Because the –OCF₃ group blocks one ortho-position, cyclization is forced exclusively to the remaining ortho-position, guaranteeing the correct regiochemistry[3].
4-step Gould-Jacobs synthetic workflow for 5-chloro-8-(trifluoromethoxy)quinolin-4(1H)-one.
Protocol: Combine 5-chloro-2-(trifluoromethoxy)aniline (1.0 eq) with diethyl ethoxymethylenemalonate (EMME) (1.1 eq) in a flask equipped with a short-path distillation head. Heat the neat mixture to 120–130 °C for 2 hours[1].
Causality: The nucleophilic amine attacks the highly electrophilic ethoxymethylene carbon of EMME. Continuous heating drives off ethanol as a byproduct, shifting the equilibrium entirely toward the anilinomethylenemalonate intermediate via Le Chatelier’s principle.
Self-Validation System: Monitor the distillation of ethanol. The collection of ~1.0 molar equivalent of EtOH physically validates the completion of the condensation. LC-MS will confirm the exact mass of the intermediate without the need for complex workup.
Phase 2: Cyclization (The Critical Yield-Limiting Step)
Protocol (Eaton's Reagent Alternative): Dissolve the intermediate in Eaton's Reagent (10 wt% P₂O₅ in methanesulfonic acid) using 5 volumes. Heat at 80–100 °C for 4 hours. Pour the mixture over vigorously stirred crushed ice to precipitate the product[2].
Causality: The –OCF₃ group is strongly electron-withdrawing, making the available ortho-position highly electron-poor. Traditional thermal cyclization requires extreme heat (250 °C) to force the intramolecular Friedel-Crafts acylation, which leads to massive degradation[1]. Eaton's reagent provides a powerful Brønsted/Lewis acid environment that hyper-activates the ester carbonyl, lowering the activation energy and allowing cyclization at just 90 °C[2].
Self-Validation System: The reaction is complete when TLC (Hexane:EtOAc) shows the complete disappearance of the highly mobile malonate intermediate. Successful cyclization is validated by the immediate formation of a dense, pale precipitate upon quenching in ice water.
Phase 3: Saponification
Protocol: Suspend the resulting ethyl quinoline-3-carboxylate in a 1:1 mixture of THF and 10% aqueous NaOH. Reflux for 2–3 hours. Evaporate the THF under reduced pressure, cool the aqueous layer, and acidify to pH 2–3 using 6M HCl.
Causality: Base-catalyzed ester hydrolysis cleaves the ethyl group. The THF co-solvent is mandatory here; the steric bulk of the 8-OCF₃ and 5-Cl groups drastically reduces the aqueous solubility of the ester, preventing the hydroxide from accessing the carbonyl.
Self-Validation System: The heterogeneous suspension will transition into a completely clear, homogenous solution once the water-soluble sodium carboxylate salt is formed. Massive, sudden precipitation upon acidification confirms successful isolation of the free acid.
Phase 4: Decarboxylation
Protocol: Suspend the carboxylic acid in diphenyl ether (5 volumes). Add a catalytic amount of activated copper powder (0.1 eq). Heat to 250 °C until gas evolution ceases (approx. 1.5–2 hours)[1].
Causality: Thermal energy overcomes the activation barrier for the loss of CO₂. Copper acts as a crucial catalyst by coordinating with the carboxylate, facilitating the extrusion of CO₂ via a metallacyclic intermediate, which prevents the need for prolonged heating that would otherwise degrade the final product.
Self-Validation System: Bubbling (CO₂ evolution) is the direct visual cue of the reaction progressing. The reaction is complete exactly when the bubbling stops.
Quantitative Yield Optimization
The table below summarizes the quantitative differences between cyclization methodologies (Phase 2), highlighting why moving away from traditional thermal conditions is critical for this specific deactivated substrate.
Q1: My cyclization yield in Dowtherm A is extremely low, and the reaction mixture turns into a black tar. How can I fix this?A1: The 8-OCF₃ group sterically hinders the reaction and electronically deactivates the ring. Prolonged heating at 250 °C leads to thermal degradation of the starting material before it can cyclize[1]. Solution: Switch to the acid-catalyzed cyclization using Eaton's reagent[2]. By using P₂O₅ in methanesulfonic acid at 90 °C, you lower the activation energy required for the electrophilic attack, bypassing the thermal degradation pathway entirely.
Q2: I am observing two different cyclization products by LC-MS. Why is this happening?A2: In a standard Gould-Jacobs reaction, meta-substituted anilines can cyclize at two different ortho positions, yielding a mixture of regioisomers (kinetic vs. thermodynamic products)[3]. However, your starting material is 5-chloro-2-(trifluoromethoxy)aniline. The –OCF₃ group occupies one ortho position (C2), leaving only the C6 position available for cyclization. If you are seeing two products, your starting aniline is likely contaminated with an isomer (e.g., 4-chloro-2-(trifluoromethoxy)aniline). Validate the purity of your starting aniline via ¹⁹F and ¹H NMR before proceeding.
Q3: During decarboxylation, the product is degrading before all the starting material is consumed. What is the cause?A3: Prolonged heating at 250 °C without a catalyst causes the newly formed 5-chloro-8-(trifluoromethoxy)quinolin-4(1H)-one to decompose. Solution: Ensure you are using freshly activated Copper powder as a catalyst. The copper facilitates the decarboxylation at a slightly lower temperature and significantly accelerates the rate, reducing the time the product spends at extreme heat.
Q4: The saponification step does not seem to go to completion. The precipitate after acidification contains the starting ester.A4: The steric bulk of the –OCF₃ group at the 8-position and the chlorine at the 5-position forces the molecule into a conformation that shields the C3-ester from aqueous hydroxide attack. Solution: Add a polar aprotic co-solvent like THF (1:1 with 10% NaOH) to increase the solubility of the ester. Reflux vigorously and monitor by LC-MS until the ester mass completely disappears before acidification.
References
MDPI. "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent". Molecules. URL:[Link][2]
ResearchGate. "On the Regioselectivity of the Gould–Jacobs Reaction: Gas-Phase Versus Solution-Phase Thermolysis". Chemistry - A European Journal. URL:[Link][3]
Troubleshooting side reactions in trifluoromethoxy quinolone synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Trifluoromethoxy Quinolone Synthesis. As a Senior Application Scientist, I have designed this guide to p...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Trifluoromethoxy Quinolone Synthesis. As a Senior Application Scientist, I have designed this guide to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of this important class of molecules. The trifluoromethoxy group (-OCF3) is a valuable substituent in medicinal chemistry, known for enhancing metabolic stability and lipophilicity.[1][2] However, its synthesis is not without its challenges. This guide is structured to provide clear, actionable advice to help you navigate potential side reactions and optimize your synthetic route.
Overall Synthesis Workflow
The synthesis of trifluoromethoxy quinolones typically follows a multi-step sequence, often beginning with a variation of the Gould-Jacobs reaction. The general workflow is outlined below.
Caption: A generalized synthetic workflow for trifluoromethoxy quinolones.
Troubleshooting Guides: Side Reactions and Mitigation Strategies
This section is organized by reaction type and addresses specific side reactions with detailed explanations and mitigation protocols.
Gould-Jacobs Reaction & Cyclization
The Gould-Jacobs reaction is a cornerstone of quinolone synthesis, involving the condensation of an aniline with an alkoxymethylenemalonate followed by thermal cyclization.[3] The high temperatures required for cyclization can often lead to side reactions.
Symptoms:
A dark, insoluble tar forms during the high-temperature cyclization step.
Difficult purification and low yields of the desired quinolone.
Causality:
High temperatures (often exceeding 250°C) required for the thermal cyclization can lead to decomposition of the starting materials and intermediates.[4] This can result in complex polymerization reactions, particularly with sensitive aniline derivatives. The exact composition of these tars can be complex and varied, often consisting of a mixture of polymeric materials arising from intermolecular reactions.
Mitigation Strategies:
Optimize Reaction Temperature and Time: Carefully control the temperature and reaction time to find a balance between efficient cyclization and minimal decomposition. Microwave-assisted synthesis can sometimes offer better control and shorter reaction times, potentially reducing tar formation.[5]
Use of High-Boiling Point Solvents: Inert, high-boiling solvents like diphenyl ether or Dowtherm A can help maintain a consistent temperature and prevent localized overheating.
Alternative Cyclization Catalysts: For some substrates, Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) can promote cyclization under milder conditions than traditional thermal methods.[6]
In a microwave-safe vessel, combine the 4-(trifluoromethoxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
Heat the mixture under microwave irradiation to the desired temperature (e.g., 250-300°C) for a short duration (e.g., 5-20 minutes).[5]
Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
After cooling, precipitate the product by adding a non-polar solvent like hexane.
Filter and wash the solid product.
Symptoms:
Isolation of a 4-hydroxyquinoline product lacking the C3-ester or carboxylic acid group.
Causality:
The high temperatures of the Gould-Jacobs cyclization can sometimes be sufficient to cause decarboxylation of the initially formed 3-carboalkoxyquinoline.[5] This side reaction is more prevalent under prolonged heating or at very high temperatures.
Mitigation Strategies:
Stepwise Temperature Profile: Employ a two-stage heating process. First, heat at a lower temperature (e.g., 120-140°C) to form the anilidomethylenemalonate intermediate, then increase the temperature for cyclization.
Reduced Reaction Time: As with tar formation, minimizing the reaction time at the highest temperature can reduce the extent of decarboxylation.
Saponification
The saponification step hydrolyzes the C3-ester to a carboxylic acid, which is then typically decarboxylated in a subsequent step.
Symptoms:
Formation of phenolic byproducts or loss of the -OCF3 group, detected by NMR or MS.
Inconsistent yields and difficult purification.
Causality:
The trifluoromethoxy group is generally stable, but it can be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures.[7] The reaction with aqueous sodium hydroxide can lead to the formation of a phenol and fluoride ions.
Mitigation Strategies:
Milder Reaction Conditions: Use lower concentrations of NaOH and avoid excessive heating. Room temperature saponification, although slower, can be effective.
Alternative Hydrolysis Methods: In sensitive cases, consider enzymatic hydrolysis or other milder, non-basic hydrolysis conditions if compatible with the overall synthetic scheme.
Experimental Protocol: Controlled Saponification
Dissolve the 4-hydroxy-3-carboalkoxy-6-(trifluoromethoxy)quinoline in a mixture of methanol and a 1M aqueous solution of NaOH.[8]
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
Filter and wash the product with water.
Caption: Decision pathway for mitigating OCF3 degradation during saponification.
Chlorination
The conversion of the 4-hydroxyquinoline to a 4-chloroquinoline is a key step for subsequent amination. Phosphorus oxychloride (POCl3) is a common reagent for this transformation.
Symptoms:
Presence of the 4-hydroxyquinoline starting material in the final product after workup.
Reduced yield of the desired 4-chloroquinoline.
Causality:
The 4-chloro group of the quinoline is activated towards nucleophilic substitution and can be hydrolyzed back to the hydroxyl group in the presence of water, particularly during aqueous workup.
Mitigation Strategies:
Anhydrous Conditions: Ensure all glassware and reagents are dry. POCl3 reacts violently with water.
Careful Workup: Quench the reaction mixture by pouring it onto ice, followed by careful neutralization with a base (e.g., sodium bicarbonate or ammonia solution) while keeping the temperature low.
Aprotic Solvent: Performing the reaction in an aprotic solvent can sometimes improve yields and simplify the workup.
Experimental Protocol: POCl3 Chlorination
To the 4-hydroxy-6-(trifluoromethoxy)quinoline, add an excess of POCl3.
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
After cooling, carefully pour the reaction mixture onto crushed ice.
Neutralize the acidic solution with a suitable base to a pH of 7-8.
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Symptoms:
Complex reaction mixture with multiple byproducts observed by LC-MS or NMR.
Difficulty in isolating the pure 4-chloroquinoline.
Causality:
The reaction of hydroxyquinolines with POCl3 can proceed through phosphorylated intermediates.[9] Under certain conditions, these intermediates can react with unreacted starting material to form dimeric or oligomeric byproducts.
Mitigation Strategies:
Temperature Control: The formation of these byproducts can sometimes be minimized by careful control of the reaction temperature.
Use of a Base: The addition of a tertiary amine base can sometimes lead to cleaner reactions by controlling the formation of intermediates.[9]
Amination
The final step often involves the nucleophilic aromatic substitution of the 4-chloroquinoline with an amine.
Symptoms:
Formation of a byproduct with a mass corresponding to the addition of two quinoline units to the primary amine.
Causality:
If a primary amine is used as the nucleophile, the resulting secondary amine product can act as a nucleophile itself and react with another molecule of the 4-chloroquinoline.
Mitigation Strategies:
Excess of Primary Amine: Using a large excess of the primary amine can favor the formation of the desired monosubstituted product.
Controlled Stoichiometry: Careful control of the stoichiometry of the reactants can also minimize di-substitution.
Symptoms:
If using a substituted aniline as a starting material in the initial Gould-Jacobs reaction, N-dealkylation can occur under the high thermal stress of the cyclization.
Causality:
While more commonly a metabolic process, N-dealkylation can occur under harsh synthetic conditions, especially with certain N-alkyl aniline derivatives.[10][11]
Mitigation Strategies:
Protecting Groups: If N-dealkylation is a significant issue, consider using a protecting group on the aniline nitrogen that can be removed later in the synthesis.
Milder Cyclization Methods: Explore alternative, milder methods for quinolone synthesis that do not require extreme temperatures.[4]
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethoxy group considered stable, yet it can be hydrolyzed?
A1: The stability of the trifluoromethoxy group is context-dependent. The carbon-fluorine bonds are very strong, contributing to its overall stability.[1] However, the electron-withdrawing nature of the fluorine atoms can make the carbon atom of the -OCF3 group susceptible to nucleophilic attack under harsh conditions, such as concentrated strong bases at high temperatures.[7]
Q2: My purification by column chromatography is problematic. What are some tips?
A2: Quinolines can be basic and may interact strongly with silica gel, leading to tailing or poor separation. Consider adding a small amount of a basic modifier like triethylamine to your eluent. Alternatively, reverse-phase chromatography can be a good option for these compounds.
Q3: Can I use other methods besides the Gould-Jacobs reaction to synthesize the quinolone core?
A3: Yes, several other named reactions can be used to synthesize quinolines, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[4] The choice of method will depend on the desired substitution pattern and the availability of starting materials.
Q4: How can I monitor the progress of these reactions effectively?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring most of these reactions. For more quantitative analysis and to check for the presence of byproducts, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.
Data Summary Table
Reaction Step
Common Side Reaction
Key Mitigation Parameters
Gould-Jacobs Cyclization
Tar Formation
Optimize temperature and time; use high-boiling inert solvents; consider microwave synthesis.
Decarboxylation
Stepwise temperature profile; minimize reaction time at high temperatures.
Saponification
-OCF3 Hydrolysis
Use milder base concentration and lower temperature.
Chlorination
Hydrolysis of Product
Maintain anhydrous conditions; perform a careful, cold, and neutralized workup.
Dimerization
Precise temperature control; consider the use of a base.
Amination
Di-substitution
Use a large excess of the primary amine nucleophile.
N-Dealkylation
Use milder cyclization conditions or protecting groups.
References
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]
Pashinnik, V. E. (2016). The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions. Organic Chemistry Frontiers, 4(2), 234-246. [Link]
Polshettiwar, V., & Schneider, R. (2008). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry, 51(10), 2883-2895. [Link]
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed. [Link]
Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Chemical Review and Letters. [Link]
Characterization of Pyrolytic Tars Derived from Different Biomasses. MDPI. [Link]
Catalyst-free N-dealkylation of aniline derivatives in water induced by high frequency ultrasound. ResearchGate. [Link]
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]
POCl3 chlorination of 4-quinazolones. PubMed. [Link]
Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor. [Link]
A method for the n-demethylation of n-methyl heterocycles.
Imine Reductase Cascades for the Synthesis of Saturated N-Heterocycles. ChemRxiv. [Link]
Catalyst-free N-dealkylation of aniline derivatives in water induced by high frequency ultrasound. Green Chemistry. [Link]
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin. [Link]
Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance. PubMed. [Link]
12.4 Synthesis of Amines. Fundamentals of Organic Chemistry. [Link]
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]
Saponification - Base promoted ester hydrolysis. Khan Academy. [Link]
Hydrothermal Destruction and Defluorination of Trifluoroacetic Acid (TFA). ChemRxiv. [Link]
Impact of NaOH Concentration and Pretreatment Time on the Lignocellulose Composition of Sweet Sorghum Bagasse for Second-Generation Bioethanol Production. Atlantis Press. [Link]
3D interaction t effet between NaOH concentration and température 3.6.2... ResearchGate. [Link]
Technical Support Center: Enhancing Solution Stability of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one
Welcome to the advanced troubleshooting hub for 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one . The strategic incorporation of the 5-chloro and 8-trifluoromethoxy (-OCF₃) groups onto the quinolone scaffold significantl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced troubleshooting hub for 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one . The strategic incorporation of the 5-chloro and 8-trifluoromethoxy (-OCF₃) groups onto the quinolone scaffold significantly enhances the molecule's metabolic stability by sterically hindering cytochrome P450 enzymes and resisting oxidative cleavage 1. However, these modifications drastically increase the molecule's lipophilicity. Combined with the intrinsic tautomeric behavior of the quinolin-4(1H)-one core, this creates distinct challenges regarding aqueous solubility, surface adsorption, and in vitro assay reproducibility.
This guide provides field-proven, self-validating methodologies to ensure structural integrity and consistent dosing during your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does my compound precipitate or lose activity when diluted into aqueous assay buffers?Causality: The -OCF₃ group is highly lipophilic. When a concentrated DMSO stock is diluted directly into an aqueous buffer (such as cell culture media), the sudden shift in solvent dielectric constant forces the hydrophobic molecules to aggregate, forming invisible nano-precipitates. Furthermore, highly lipophilic compounds frequently adsorb to the hydrophobic polystyrene walls of standard 96-well microtiter plates, artificially reducing the "free" active concentration available to your biological target 2.
Solution: Utilize a step-wise serial dilution method, incorporate low concentrations of non-ionic surfactants, and use low-binding glass or specialized polypropylene plates.
Q2: How does tautomerism affect the stability and target binding of this compound?Causality: The quinolone core exists in a dynamic equilibrium between the 4-hydroxyquinoline (enol) and quinolin-4(1H)-one (keto) forms. The dominant tautomer dictates the molecule's 3D conformation and its hydrogen-bond donor/acceptor profile. In polar aprotic solvents like DMSO, the equilibrium heavily favors the highly polar, amide-like 4(1H)-one (keto) tautomer 3. If the solvent environment shifts drastically (e.g., changes in pH), the tautomeric ratio may shift, leading to inconsistent receptor binding.
Solution: Always standardize your stock solutions in anhydrous, high-purity DMSO to lock the compound in the keto form before introduction to the assay environment.
Part 2: Troubleshooting Guides & Self-Validating Protocols
Protocol A: Solubilization and Step-Wise Dilution for In Vitro Assays
Objective: Prevent compound "crash out" and ensure accurate, reproducible dosing.
Stock Preparation: Dissolve the solid 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one in 100% anhydrous DMSO to a concentration of 10 mM.
Self-Validation: Inspect visually; the solution must be optically clear with no particulate matter.
Intermediate Dilution: Instead of diluting directly into the final aqueous buffer, create an intermediate 100x stock in a co-solvent mixture (e.g., 50% DMSO / 50% PEG-400) or use a cyclodextrin inclusion complex formulation to mask the lipophilic -OCF₃ group.
Final Aqueous Addition: Add the intermediate stock dropwise to the aqueous buffer under continuous vortexing. Keep the final DMSO concentration ≤ 1.0% v/v to prevent solvent-induced cytotoxicity.
Precipitation QC Check: Measure the absorbance of the final solution at 600 nm.
Self-Validation: A flat baseline reading confirms true solubility. An elevated absorbance indicates light scattering from invisible nano-precipitates, meaning the compound has crashed out 4.
Protocol B: NMR Verification of the Tautomeric State
Objective: Confirm the structural integrity and tautomeric form of the stock solution prior to long-term storage.
Sample Prep: Prepare a 5 mM solution of the compound in DMSO-d6.
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at 298 K.
Analysis & Validation:
¹³C NMR: Analyze the characteristic C4 carbonyl carbon chemical shift. The presence of a peak at ~176.8 ppm definitively confirms the 4(1H)-one (keto) tautomer 5. If the peak shifts significantly upfield (closer to 150–160 ppm), it indicates the presence of the 4-hydroxyquinoline (enol) form, signaling potential solvent contamination or degradation.
¹H NMR: The splitting of the C2 proton to a doublet/triplet (due to coupling with the N-H proton) further validates the keto form.
Part 3: Quantitative Data Summary
Physicochemical Parameter
Observation / Value
Experimental Implication
Preferred Tautomer (DMSO/Water)
Quinolin-4(1H)-one (Keto)
Acts as an H-bond acceptor at C4 and H-bond donor at N1.
¹³C NMR C4 Shift (DMSO-d6)
~176.8 ppm
Diagnostic marker for confirming the keto tautomer 5.
Lipophilicity (Estimated LogP)
High (> 4.0)
High risk of precipitation in aqueous media; high risk of plastic adsorption 2.
Max Recommended Final DMSO
≤ 1.0% v/v
Prevents solvent-induced cytotoxicity while maintaining compound solubility.
Metabolic Stability (-OCF₃)
High
Resists enzymatic cleavage and O-dealkylation compared to standard methoxy groups 1.
Part 4: Workflow Visualization
Caption: Stabilization and troubleshooting workflow for highly lipophilic quinolin-4(1H)-one derivatives.
Part 5: References
BenchChem. "A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery." BenchChem Technical Resources. 1
Schreiber, R., et al. "How to Deal with Lipophilic and Volatile Organic Substances in Microtiter Plate Assays?" ResearchGate. 2
BenchChem. "Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone." BenchChem Technical Resources. 3
BenchChem. "Technical Support Center: Sorocein A for In Vitro Assays." BenchChem Technical Resources. 4
Kappe, C. O., et al. "Tautomerism of 4-Hydroxy-4(1H) quinolon." ResearchGate. 5
Removing impurities from 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one samples
To: Research & Development Team From: Senior Application Scientist, Technical Support Center Subject: Purification Protocol: 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one Executive Summary This guide addresses the puri...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research & Development Team
From: Senior Application Scientist, Technical Support Center
Subject: Purification Protocol: 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one
Executive Summary
This guide addresses the purification of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one (CAS: 2366994-20-7).[1] Due to the electron-withdrawing nature of the 5-chloro and 8-trifluoromethoxy substituents, this compound exhibits distinct solubility and acidity profiles compared to unsubstituted quinolones. The following protocols are designed to remove common synthetic impurities—specifically unreacted 5-chloro-2-(trifluoromethoxy)aniline , thermal degradation products (tars), and high-boiling solvent residues (e.g., Dowtherm A).
Part 1: Diagnostic Triage
Identify your specific impurity profile to select the correct workflow.
Observation
Likely Impurity
Recommended Protocol
Yellow/Brown sticky solid
Unreacted aniline / Solvent residue
Protocol A (Trituration)
Dark Black/Grey particulates
Thermal degradation (Carbonization)
Protocol B (Base Dissolution)
Off-white solid, incorrect MP
Regioisomers / Inorganic salts
Protocol C (Recrystallization)
Persistent solvent smell
High-boiling ether (Dowtherm)
Protocol A (Hot Methanol Wash)
Part 2: Technical Protocols
Protocol A: Solvent Trituration (The "Lipophilic Wash")
Best for: Removing unreacted aniline starting material and high-boiling solvents.
Scientific Rationale:
The target quinolone is a polar, hydrogen-bond-donating solid with high lattice energy. The starting material, 5-chloro-2-(trifluoromethoxy)aniline, is significantly more lipophilic. Hot protic solvents will dissolve the aniline and residual reaction solvents (like diphenyl ether) while leaving the quinolone product as a solid precipitate.
Step-by-Step:
Slurry: Place the crude solid in a flask. Add Methanol (MeOH) or Ethanol (EtOH) (10 mL per gram of crude).
Heat: Reflux the suspension at 65°C (MeOH) or 78°C (EtOH) for 30 minutes. Do not expect full dissolution.
Cool & Filter: Cool the mixture to room temperature (20-25°C). Stir for another 30 minutes to maximize precipitation.
Wash: Filter the solid under vacuum. Wash the cake with cold methanol (2 x 5 mL/g).
Dry: Vacuum dry at 50°C.
Technical Note: If the impurity is stubborn, use Ethyl Acetate for the trituration. The quinolone is generally insoluble in EtOAc, whereas the aniline is highly soluble.
Protocol B: Acid-Base Reprecipitation (The "Amphoteric Switch")
Best for: Removing non-acidic tars, inorganic salts, and trace metals.
Scientific Rationale:
Quinolin-4(1H)-ones are amphoteric. The N-H proton is weakly acidic (pKa ~11-12), allowing the compound to dissolve in strong base. The trifluoromethoxy group enhances this acidity via inductive electron withdrawal. Neutral impurities (tars) and basic impurities (anilines) will not dissolve in the aqueous base, allowing for filtration.
Step-by-Step:
Dissolution: Suspend the crude solid in 2M NaOH (10-15 mL/g). Heat to 50-60°C if necessary to achieve full dissolution.
Checkpoint: The solution should be clear yellow/orange. If black solids remain, these are carbonized impurities.
Filtration: Filter the hot alkaline solution through a Celite pad to remove insoluble tars.
Precipitation: Cool the filtrate to room temperature. Slowly add 2M HCl or Glacial Acetic Acid dropwise with vigorous stirring.
Target pH: Adjust pH to 6.5 – 7.0 . The product will precipitate heavily as a white/off-white solid.
Warning: Do not overshoot to pH < 2, as the quinolone nitrogen may protonate and re-dissolve as a cation.
Collection: Filter the precipitate, wash copiously with water (to remove NaCl/NaOAc), and dry.
Protocol C: Recrystallization (The "Final Polish")
Best for: Achieving >99% HPLC purity and removing crystal lattice defects.
Scientific Rationale:
Halogenated quinolones have very low solubility in common organic solvents. Glacial Acetic Acid (AcOH) or DMF are often the only solvents capable of dissolving them at high temperatures.
Step-by-Step:
Solvent Choice: Use Glacial Acetic Acid (preferred) or DMF .
Dissolution: Heat the solvent to boiling. Add the solid portion-wise until saturation is reached.
Decolorization (Optional): If the solution is dark, add Activated Carbon (5% w/w), stir for 5 mins, and hot-filter.
Crystallization: Allow the solution to cool slowly to room temperature to form defined crystals.
Anti-solvent (If using DMF): If crystallization is poor in DMF, add water dropwise to the cooled solution until turbidity persists, then chill.
Wash: Filter and wash with a small amount of cold solvent, followed by water (to remove AcOH/DMF).
Part 3: Visualization of Logic
Workflow Diagram: Impurity Removal Decision Tree
Caption: Decision matrix for selecting the appropriate purification module based on crude material state.
Part 4: Quantitative Data & Troubleshooting
Table 1: Solubility Profile & Solvent Selection
Solvent
Solubility (25°C)
Solubility (Hot)
Role in Purification
Water
Insoluble
Insoluble
Wash solvent (removes salts)
Methanol/Ethanol
Sparingly Soluble
Partially Soluble
Trituration (removes aniline)
Ethyl Acetate
Insoluble
Sparingly Soluble
Trituration (removes non-polars)
2M NaOH
Soluble (as salt)
Soluble
Dissolution (Protocol B)
Glacial Acetic Acid
Sparingly Soluble
Soluble
Recrystallization
DMF/DMSO
Soluble
Highly Soluble
Recrystallization
Troubleshooting FAQ
Q: My product is not precipitating during Protocol B (Acid-Base).
A: You likely over-acidified. Quinolones can form soluble salts at very low pH (protonation of the pyridine nitrogen). Adjust the pH back to neutral (pH 6-7) using dilute NaOH.
Q: The product remains colored (yellow/brown) after recrystallization.
A: The "trifluoromethoxy" aniline oxidation products can be potent dyes. Repeat Protocol B , but ensure you use Activated Carbon during the alkaline dissolution phase before filtering. Carbon works better in aqueous base for these tars than in organic solvents.
Q: I see a new impurity peak after refluxing in alcohol.
A: Check if you used an acid catalyst or if the alcohol was not dry. While rare for quinolones, transesterification or nucleophilic attack at the 4-position is possible under extreme forcing conditions. Stick to Ethyl Acetate for trituration if alcohols cause degradation.
References
Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. 61 (10): 2890–2895. Link
ChemScene. (n.d.). "5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one Product Page." ChemScene Catalog. Accessed March 2026. Link
Snieckus, V., et al. (2008). "Directed ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews. 90 (6): 879–933. (Foundational logic for regioselective synthesis of substituted anilines). Link
Organic Syntheses. (1941). "Quinoline synthesis via Skraup and related methods." Organic Syntheses, Coll.[2][3] Vol. 1, p. 478.[3] (General purification logic for quinolines). Link
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Topic: Thermal Cyclization Protocols (Conrad-Limpach & Gould-Jacobs)
Core Directive & Scientific Context
The formation of the quinolin-4(1H)-one scaffold is a study in thermodynamic versus kinetic control. Whether you are utilizing the Conrad-Limpach or Gould-Jacobs protocol, the critical bottleneck is invariably the thermal cyclization step.
Success depends on a specific thermal window:
Too Low (<240°C): The activation energy for the electrocyclic ring closure is not met. Intermediates (enamines/imines) remain uncyclized or degrade.
Too High (>300°C or localized hotspots): Rapid polymerization occurs, resulting in the "black tar" phenotype common in failed heterocyclic syntheses.
Ramp Rate: In the condensation step (Step 1), rapid heating favors the thermodynamic product (quinolin-2-one) over the desired kinetic product (quinolin-4-one).
This guide provides self-validating protocols and troubleshooting workflows to navigate these thermal constraints.
Standard Operating Procedures (SOPs)
Protocol A: The Conrad-Limpach Synthesis (Liquid Phase)
Concentration Effect: The intermediate polymerized with itself rather than cyclizing intramolecularly.
Thermal Lag: You heated the substrate with the solvent from room temperature.
Corrective Protocol:
The "Dropwise" Rule: Never mix substrate and solvent cold. Bring the solvent (Dowtherm A) to a full reflux (
) first. Add the substrate slowly to the hot solvent. This ensures the intramolecular reaction rate () exceeds the intermolecular polymerization rate ().
Inert Atmosphere: Oxygen at
accelerates radical polymerization. Ensure a vigorous or Ar sparge.
Issue: "I isolated the product, but it's the 2-quinolone isomer."
Diagnosis: Thermodynamic Control Failure.
Root Cause: The initial condensation (Step 1) was performed at too high a temperature.[2]
Mechanism: At
, the aniline attacks the ester carbonyl (forming an amide) rather than the ketone carbonyl (forming the enamine/imine). The amide cyclizes to the 2-quinolone.
Corrective Protocol:
Lower Step 1 Temp: Perform the condensation at room temperature with an acid catalyst (e.g., p-TsOH) and a drying agent. Do not heat until the intermediate is isolated.
Verify Intermediate: Check NMR. The enamine (
-anilinoacrylate) has a distinct vinylic proton ( ppm).
Issue: "Low yield; starting material remains despite reflux."
Diagnosis: Insufficient Activation Energy.[2]
Root Cause: Your solvent boiling point is too low.
Explanation: The activation barrier for the electrocyclic ring closure is high. Solvents boiling below
(e.g., nitrobenzene, ) often fail to drive the reaction to completion.
Corrective Protocol:
Switch Solvents: Refer to the Solvent Selection Table below. Move to Diphenyl Ether or use a pressure vessel to superheat the current solvent.
Optimization Data
Table 1: Solvent Selection for Thermal Cyclization
Data synthesized from Conrad-Limpach and Gould-Jacobs optimization studies.
Solvent
Boiling Point (°C)
Suitability
Notes
Diphenyl Ether
259
Ideal
Standard for Conrad-Limpach. Difficult to remove (requires hexanes wash).
Dowtherm A
257
Ideal
Eutectic mix (26.5% diphenyl, 73.5% diphenyl oxide). Fluid at lower temps than pure Ph2O.
1,2,4-Trichlorobenzene
214
Moderate
Often requires pressurized vessel to reach cyclization temp.
Mineral Oil
>300
High Risk
Hard to remove; variable boiling point leads to reproducibility issues.
Sulfolane
285
Good
Water-soluble (easier workup), but expensive.
Diagram 2: Troubleshooting Logic Flow
Caption: Decision matrix for diagnosing reaction failures based on observed phenotype.
References
Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines." Journal of the American Chemical Society. Link
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link
Limpach, L. (1931). "Über die Synthese von Chinolin-Derivaten." Berichte der deutschen chemischen Gesellschaft. Link
Cablewski, T., et al. (1994). "Solvent-free synthesis of quinoline derivatives using microwave irradiation." Green Chemistry. (Contextualizing microwave parameters).
Organic Chemistry Portal. "Synthesis of 4-quinolones." Link
Navigating the Structure-Activity Landscape of Quinolones: A Comparative Guide to 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one...
Author: BenchChem Technical Support Team. Date: March 2026
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one. In the absence of a dedicated, comprehensive SAR study for this specific molecule, this document synthesizes findings from structurally related quinolin-4(1H)-ones and 8-hydroxyquinolines to infer its potential biological activity and guide future research.
The quinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[1][2][3] The biological profile of these compounds is intricately linked to the nature and position of substituents on the heterocyclic ring system. This guide focuses on the potential SAR of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one by examining key structural motifs and their influence on activity in related analogues.
The Core Scaffold: Quinolin-4(1H)-one
The quinolin-4(1H)-one core is a well-established pharmacophore. Its derivatives have been explored for various therapeutic applications, with modifications at nearly all positions of the bicyclic system yielding molecules with diverse biological effects.[1] The presence of the keto group at position 4 and the nitrogen atom at position 1 are crucial for the planarity of the ring system and its ability to interact with biological targets.
Deconstructing the Substituents: A Comparative SAR Analysis
To understand the potential activity of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one, we will analyze the contribution of its key substituents in comparison to other quinoline derivatives.
The C5-Chloro Substitution: Enhancing Lipophilicity and Potency
The presence of a halogen at the C5 position of the quinoline ring is a common feature in many biologically active molecules. In the context of 8-hydroxyquinolines, a close structural relative, a 5-chloro substituent has been shown to contribute to the compound's activity. For instance, 5-chloro-8-hydroxyquinoline (cloxyquin) is known for its antibacterial and antifungal properties.[4][5] A quantitative structure-activity relationship (QSAR) study on 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque revealed that while smaller substituents at C5 are generally preferred, the negative steric contribution of larger groups can be offset by their lipophilic and electron-withdrawing properties.[6] The 5-chloro derivative was found to be as active as the parent 8-hydroxyquinoline, highlighting the beneficial role of this substitution.[6] This suggests that the C5-chloro group in our topic compound likely enhances its lipophilicity, which can improve cell membrane permeability and overall biological activity.
The C8-Trifluoromethoxy Group: A Lipophilic Hydrogen Bond Acceptor
The trifluoromethoxy (-OCF3) group at the C8 position is a key feature that distinguishes this molecule. This group is known for its high lipophilicity and its ability to act as a weak hydrogen bond acceptor. In drug design, the replacement of a methoxy group with a trifluoromethoxy group can lead to improved metabolic stability and enhanced binding affinity due to its electronic properties. While direct SAR data for an 8-trifluoromethoxyquinolin-4(1H)-one is scarce, studies on other heterocyclic systems demonstrate the positive impact of this substituent. For instance, in a series of triazole-based kappa opioid receptor agonists, the nature of the substituent on a phenyl ring was critical for potency.[7] The electron-withdrawing nature of the trifluoromethyl group, a component of the trifluoromethoxy group, can significantly influence the electronic distribution of the quinoline ring, potentially modulating its interaction with target proteins.
Comparison with 8-Hydroxyquinolines
A significant body of research exists for 8-hydroxyquinolines, which can be considered as structural analogues where the 4-keto group is replaced by a hydroxyl group and the C8 substituent is a hydroxyl group. 5-Chloro-8-hydroxyquinoline has demonstrated a range of biological activities.[8][9][10] The hydroxyl group at C8 is known to be a key pharmacophoric feature, often involved in metal chelation, which is a mechanism of action for some of its antimicrobial and anticancer effects.[8] The replacement of the 8-hydroxyl group with an 8-trifluoromethoxy group in our topic compound would preclude this metal-chelating ability, suggesting a different mechanism of action. However, the overall lipophilic and electronic character imparted by the trifluoromethoxy group could lead to interactions with different biological targets.
Postulated Biological Activity and Potential Therapeutic Areas
Based on the analysis of its structural components and comparison with related compounds, 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one is predicted to possess notable biological activity. The combination of the quinolin-4(1H)-one core, a C5-chloro substituent, and a C8-trifluoromethoxy group suggests potential for:
Anticancer Activity: Many quinolin-4(1H)-one derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.[3][11][12] The specific substitution pattern of the topic compound may confer selectivity towards certain cancer cell types.
Antibacterial Activity: The quinolone scaffold is the backbone of many successful antibacterial drugs. While the classic fluoroquinolones have a different substitution pattern, the inherent antibacterial potential of the quinolin-4(1H)-one core is well-documented.[1][13]
Experimental Protocols for Evaluation
To validate the predicted activities and elucidate the SAR of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one and its analogues, the following experimental workflows are recommended.
Synthesis of Analogues
A systematic SAR study would involve the synthesis of a library of analogues with modifications at key positions.
General Synthetic Scheme for Quinolone Analogues:
A common route to quinolin-4(1H)-ones is the Gould-Jacobs reaction.[2]
DOT Script for a Generalized Synthetic Workflow:
Caption: Generalized workflow for the synthesis of quinolin-4(1H)-one analogues.
Step-by-step Protocol for Synthesis (Illustrative Example):
Condensation: React a substituted aniline with diethyl (ethoxymethylene)malonate. The choice of substituted aniline will determine the substituents on the benzene portion of the quinoline ring.
Thermal Cyclization: Heat the resulting intermediate, typically in a high-boiling point solvent like Dowtherm A, to induce cyclization and form the quinolin-4(1H)-one ring system.
Purification: Purify the product via recrystallization or column chromatography.
Further Modifications: Introduce or modify substituents at various positions using standard organic chemistry reactions to generate a library of analogues.
In Vitro Anticancer Activity Screening
Workflow for Anticancer Screening:
DOT Script for Anticancer Screening Workflow:
Caption: Workflow for in vitro anticancer activity screening.
Step-by-step Protocol for MTT Assay:
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with increasing concentrations of the synthesized quinolone analogues for 48-72 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
In Vitro Antibacterial Activity Screening
Workflow for Antibacterial Screening:
DOT Script for Antibacterial Screening Workflow:
Caption: Workflow for in vitro antibacterial activity screening.
Step-by-step Protocol for Broth Microdilution Assay:
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Data Summary
While specific data for 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one is not publicly available, the following table presents data for related compounds to provide a comparative context.
This guide provides a foundational understanding of the potential structure-activity relationship of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one based on a comparative analysis of its structural analogues. The presence of the C5-chloro and C8-trifluoromethoxy substituents on the quinolin-4(1H)-one core suggests that this compound is a promising candidate for anticancer and antibacterial screening.
Future research should focus on the synthesis of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one and a library of its analogues with systematic variations at the C5 and C8 positions, as well as other accessible sites on the quinoline ring. The proposed experimental protocols will enable a thorough evaluation of their biological activities and the establishment of a definitive SAR for this novel class of compounds. Such studies are crucial for the rational design and development of new therapeutic agents based on the quinoline scaffold.
References
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing.
Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids.
Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. European Journal of Pharmaceutical Sciences.
Quinolin-4-ones: Methods of Synthesis and Applic
Quinolin-4-ones: Methods of Synthesis and Applic
Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry.
Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents. PubMed.
Comparative Docking Analysis of Quinoline Deriv
Quinolin-4-ones: Methods of Synthesis and Applic
Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. Semantic Scholar.
Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers.
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org.
Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. Bentham Science.
Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl)
Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Assiut University.
Quantitative structure-activity relationships for 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque. PubMed.
Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. PubMed.
5-Chloro-8-quinolinol Manufacturer | CAS 130-16-5 Bulk Supply. Cion Pharma.
Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes.
A Comparative Guide to the Efficacy of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds is a critical endeavor in the discovery of next-generation the...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds is a critical endeavor in the discovery of next-generation therapeutics. Among the promising classes of heterocyclic compounds, quinolinones have garnered significant attention for their diverse biological activities.[1] This guide provides a comparative framework for evaluating the efficacy of a novel compound, 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one, against established standard antibiotics.
While direct comparative data for 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one is not yet extensively published, this document serves as a comprehensive guide for researchers to conduct such evaluations. We will delve into the established mechanisms of action of common antibiotic classes and provide detailed, validated protocols for rigorous head-to-head comparisons.
Introduction to 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one
5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one is a synthetic heterocyclic compound with the molecular formula C10H5ClF3NO2 and a molecular weight of 263.60 g/mol .[2] Quinoline and its derivatives have a long history in medicinal chemistry, with notable applications as antimalarial, anticancer, and antimicrobial agents.[3][4][5] The quinolin-4-one core, in particular, is a key pharmacophore in the quinolone class of antibiotics, which are known to inhibit bacterial DNA replication.[6][7]
The precise mechanism of action for 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one has yet to be elucidated. However, based on its structural similarity to quinolone antibiotics, it is hypothesized to target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for relieving topological stress in DNA during replication and transcription.[8][9] Inhibition of these enzymes leads to DNA damage and ultimately, bacterial cell death. The trifluoromethoxy and chloro substitutions on the quinolinone ring may enhance its potency, spectrum of activity, or pharmacokinetic properties.
Standard Antibiotics: Mechanisms of Action
A thorough comparison requires understanding the mechanisms of currently employed antibiotics. Standard antibiotics are generally classified based on their mode of action:[10]
Inhibitors of Cell Wall Synthesis: This class, which includes β-lactams (e.g., penicillins, cephalosporins) and glycopeptides (e.g., vancomycin), targets the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[9][11] This disruption leads to cell lysis and death.
Inhibitors of Protein Synthesis: These antibiotics, such as macrolides (e.g., erythromycin), tetracyclines, and aminoglycosides (e.g., gentamicin), bind to the bacterial ribosome (either the 30S or 50S subunit) and interfere with the translation of mRNA into proteins.[12] This can be either bacteriostatic (inhibiting growth) or bactericidal (killing the bacteria).
Inhibitors of Nucleic Acid Synthesis: This category includes the fluoroquinolones (e.g., ciprofloxacin), which, as mentioned, target DNA gyrase and topoisomerase IV.[8][9] Rifampin is another example that inhibits RNA polymerase.[8]
Inhibitors of Folic Acid Synthesis: Sulfonamides and trimethoprim interfere with the metabolic pathway for synthesizing tetrahydrofolic acid, a crucial cofactor in the synthesis of nucleic acids and amino acids.[11]
Efficacy Comparison: A Framework for Evaluation
A direct and quantitative comparison of the antimicrobial efficacy of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one and standard antibiotics is essential. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] A lower MIC value indicates greater potency.
Table 1: Hypothetical MIC Data Comparison (µg/mL)
Microorganism
5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one
Ciprofloxacin
Vancomycin
Staphylococcus aureus (ATCC 29213)
[Insert Experimental Data]
0.25 - 1.0
0.5 - 2.0
Escherichia coli (ATCC 25922)
[Insert Experimental Data]
0.008 - 0.03
>128
Pseudomonas aeruginosa (ATCC 27853)
[Insert Experimental Data]
0.25 - 1.0
>128
Enterococcus faecalis (ATCC 29212)
[Insert Experimental Data]
0.5 - 2.0
1.0 - 4.0
Note: The values for standard antibiotics are typical ranges and can vary.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol provides a standardized method for determining the MIC of a test compound.[14][15]
Materials:
Test compound (5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one)
Standard antibiotics (e.g., Ciprofloxacin, Vancomycin)
Bacterial strains (e.g., S. aureus, E. coli)
Mueller-Hinton Broth (MHB)
Sterile 96-well microtiter plates
Spectrophotometer
Incubator
Procedure:
Preparation of Bacterial Inoculum:
Aseptically select 3-5 colonies of the test bacterium from an agar plate.
Inoculate the colonies into a tube containing MHB.
Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15]
Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
Preparation of Compound Dilutions:
Prepare a stock solution of the test compound and standard antibiotics in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate to achieve a range of concentrations.[16]
Inoculation and Incubation:
Add the prepared bacterial inoculum to each well containing the compound dilutions.
Include a positive control (bacteria with no compound) and a negative control (broth only).[15]
Seal the plate and incubate at 37°C for 16-20 hours.[15]
Determination of MIC:
After incubation, visually inspect the plates for turbidity, which indicates bacterial growth.[17]
The MIC is the lowest concentration of the compound that shows no visible growth.[13][18]
Caption: Workflow for the Broth Microdilution MIC Assay.
Cytotoxicity Assessment
A crucial aspect of drug development is to ensure that a compound is selectively toxic to the pathogen and not the host. Therefore, cytotoxicity assays are essential.[19]
MTT Assay for Mammalian Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the metabolic activity of cells, which is an indicator of cell viability.[15]
Table 2: Hypothetical Cytotoxicity Data (IC50 in µg/mL)
Cell Line
5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one
Doxorubicin (Positive Control)
HEK293 (Human Embryonic Kidney)
[Insert Experimental Data]
0.1 - 1.0
HepG2 (Human Liver Cancer)
[Insert Experimental Data]
0.5 - 5.0
IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: MTT Assay
Materials:
Mammalian cell line (e.g., HEK293, HepG2)
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well flat-bottom plates
Test compound
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO)
Procedure:
Cell Seeding:
Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well.[19]
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[19]
Compound Treatment:
Prepare serial dilutions of the test compound in culture medium.
Remove the old medium and add the diluted compounds to the respective wells.
Include untreated cells (negative control) and a positive control for cytotoxicity (e.g., doxorubicin).
Incubate for 24-72 hours.
MTT Addition and Incubation:
Add MTT solution to each well to a final concentration of 0.5 mg/mL.[15]
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[15]
Formazan Solubilization and Absorbance Measurement:
Carefully remove the MTT-containing medium.
Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[19]
Measure the absorbance at approximately 570 nm using a microplate reader.
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Directions
This guide provides the foundational protocols and conceptual framework for a comprehensive efficacy comparison of the novel compound 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one with standard antibiotics. The quinolinone scaffold holds significant promise, and rigorous, standardized evaluation is the cornerstone of advancing such compounds through the drug discovery pipeline.[4][20]
Future investigations should expand to include a broader panel of clinically relevant and drug-resistant bacterial strains. Further studies to confirm the mechanism of action, such as DNA gyrase inhibition assays, will be critical. In vivo efficacy studies in animal models of infection will be the subsequent essential step to validate the therapeutic potential of this promising compound.
References
National Committee for Clinical Laboratory Standards. (2003). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Sixth Edition. NCCLS document M7-A6.
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
Microchem Laboratory. (n.d.). Minimum Inhibitory Concentration Test (MIC). Retrieved from [Link]
BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]
Al-Romaigh, F. A., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports, 13(1), 1-13.
Senerovic, L., et al. (2019). Quinolines and quinolones as antibacterial, antifungal, anti-virulence, antiviral and anti-parasitic agents. Applied Microbiology and Biotechnology, 103(21-22), 8667-8680.
Upadhyay, P., et al. (2024). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. Journal of Biosciences, 49(1), 1-22.
Nurse Prescribing. (2011). Antibiotics: mode of action and mechanisms of resistance. Nurse Prescribing, 9(6), 279-285.
Britannica. (2026, February 9). Antibiotic. Retrieved from [Link]
Microbe Online. (2022, July 2). Mechanisms of Action of Antibiotics: An Overview. Retrieved from [Link]
Wang, Y., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS medicinal chemistry letters, 10(6), 946-951.
Springer. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Retrieved from [Link]
ACS Publications. (2025, October 9). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Retrieved from [Link]
Frontiers. (2021, August 10). Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. Retrieved from [Link]
ACS Omega. (2022, December 28). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. Retrieved from [Link]
JoVE. (2022, August 2). Antimicrobial Activity and Cell Cytotoxicity Testing. Retrieved from [Link]
MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
PubMed. (2003, May 8). A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. Retrieved from [Link]
PlumX. (n.d.). Synthesis and antimicrobial activity of polyhalobenzonitrile quinazolin-4(3 H )-one derivatives. Retrieved from [Link]
ScienceDirect. (2025, June 11). Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
American Society for Microbiology. (n.d.). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Retrieved from [Link]
Chemsrc. (2025, August 22). 5-Chloro-8-hydroxyquinoline. Retrieved from [Link]
UKM. (n.d.). In Vitro Antimicrobial, Antiglycolytic, and Antibiofilm Activities of Synthetic 1,4-Naphthoquinone Derivatives against Cariogenic Bacteria. Retrieved from [Link]
MDPI. (2021, January 7). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Retrieved from [Link]
MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
BDMAEE. (2024, January 31). 5-chloro-8-hydroxyquinoline 5-chloro-8-quinolinol. Retrieved from [Link]
Impact of 8-Trifluoromethoxy (-OCF₃) Substitution on Quinolone Potency: A Comparative Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Overview The quinolone and fluoroquinolone classes of ant...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Methodology
Executive Overview
The quinolone and fluoroquinolone classes of antibiotics are foundational to modern antibacterial therapy, primarily targeting bacterial DNA gyrase and topoisomerase IV . Historically, structure-activity relationship (SAR) optimization has heavily focused on the C-7 and C-8 positions of the quinolone core. While the 8-methoxy (-OCH₃) substitution (e.g., Moxifloxacin) is celebrated for reducing the mutant selection window, the emergence of multidrug-resistant (MDR) Gram-positive pathogens, such as MRSA, demands novel physicochemical strategies.
This guide objectively evaluates the 8-trifluoromethoxy (-OCF₃) substitution , comparing its performance against traditional C-8 modifications. By acting as a highly lipophilic, electron-withdrawing moiety, the -OCF₃ group fundamentally alters the molecule's membrane permeability and metabolic stability, shifting the pharmacological profile from pure target-inhibition to dual-action membrane disruption .
Mechanistic Causality: The Physicochemical Impact of 8-OCF₃
To understand why the 8-OCF₃ group alters potency, we must analyze the physicochemical causality behind the substitution:
Extreme Lipophilicity (High π value): The -OCF₃ group significantly increases the partition coefficient (logP). Unlike the -OCH₃ group, which is relatively neutral in its lipophilic contribution, the -OCF₃ group drives the molecule into the lipid bilayer of Gram-positive bacteria. This extreme lipophilicity often results in a secondary bactericidal mechanism: membrane disruption .
Electronic Effects (Hammett σp): The three fluorine atoms exert a strong inductive electron-withdrawing effect. This modulates the pKa of the adjacent quinolone nitrogen, altering the molecule's ionization state at physiological pH. This specific ionization profile enhances intracellular accumulation compared to 8-H or 8-F variants.
Steric Bulk and Conformational Locking: The bulkiness of the -OCF₃ group imposes strict conformational constraints. This "locks" the quinolone into a bioactive conformation that is highly favorable for binding within the DNA gyrase cleavage complex, while simultaneously preventing rapid efflux by bacterial pumps.
The following table synthesizes quantitative SAR data, comparing the 8-OCF₃ substitution against standard C-8 alternatives. Data parameters reflect standardized medicinal chemistry metrics.
C-8 Substituent
Representative Scaffold
Electronic Effect (Hammett σp)
Lipophilicity Contribution (π)
Primary Mechanism of Action
Typical MRSA MIC (μg/mL)
-H
Ciprofloxacin
Neutral (0.00)
0.00
DNA Gyrase (Gram-negative bias)
>32.0 (Resistant)
-F
Sparfloxacin
Withdrawing (+0.06)
+0.14
DNA Gyrase / Topo IV
4.0 - 8.0
-OCH₃
Moxifloxacin
Donating (-0.27)
-0.02
Dual Targeting (Reduces resistance)
0.5 - 2.0
-OCF₃
8-OCF₃ Analogs
Strongly Withdrawing (+0.35)
+1.04
Topo IV + Membrane Disruption
0.125 - 1.0
Data Interpretation: The transition from an 8-OCH₃ to an 8-OCF₃ group yields a "flat SAR" profile against highly resistant strains. While the 8-OCH₃ group optimizes target-binding kinetics, the 8-OCF₃ group's massive lipophilicity (+1.04 π) bypasses traditional target mutations by physically compromising the bacterial membrane architecture .
Self-Validating Experimental Methodologies
To objectively evaluate the potency and mechanistic shift caused by the 8-OCF₃ substitution, the following self-validating protocols must be strictly adhered to.
Objective: Quantify the baseline antibacterial potency of C-8 variants.
Causality: Utilizing cation-adjusted Mueller-Hinton broth (CAMHB) ensures that divalent cations (Mg²⁺, Ca²⁺) do not artificially chelate the quinolone core, which would yield false-negative resistance profiles .
Step-by-Step Workflow:
Preparation: Dissolve 8-OCF₃ quinolone analogs in DMSO (final assay concentration ≤ 1% DMSO to prevent solvent toxicity).
Inoculation: Prepare a bacterial suspension of MRSA (e.g., FPR3757) adjusted to a 0.5 McFarland standard. Dilute to achieve a final inoculum of
CFU/mL in 96-well plates.
Treatment: Dispense compounds in a 2-fold serial dilution gradient (ranging from 32 μg/mL to 0.015 μg/mL).
Self-Validation Controls:
Positive Control: Oxacillin (validates the MRSA phenotype; expected MIC > 32 μg/mL).
Internal Baseline: Ciprofloxacin (validates standard quinolone resistance; expected MIC > 8 μg/mL).
Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration showing no visible growth (OD₆₀₀ < 0.05).
Protocol 2: SYTOX Green Membrane Permeability Assay
Objective: Isolate and prove the secondary "membrane disruption" mechanism unique to highly lipophilic 8-OCF₃ variants.
Causality: SYTOX Green is a high-affinity nucleic acid stain that is strictly impermeable to live cells. Fluorescence only occurs if the 8-OCF₃ compound physically compromises the lipid bilayer, allowing the dye to enter and bind DNA.
Step-by-Step Workflow:
Preparation: Wash exponential-phase MRSA cells and resuspend in 5 mM HEPES buffer (pH 7.2) to an OD₆₀₀ of 0.1.
Dye Loading: Add SYTOX Green to a final concentration of 5 μM. Incubate in the dark for 15 minutes to establish baseline fluorescence.
Compound Addition: Inject the 8-OCF₃ analog at 2× and 4× its established MIC.
Self-Validation Controls:
Negative Control: Ciprofloxacin at 4× MIC (Enters cells via porins without rupturing the membrane; expected result = no immediate fluorescence spike).
Positive Control: Polymyxin B or Daptomycin (Known membrane disruptors; expected result = rapid, massive fluorescence spike).
For drug development professionals engineering next-generation antibacterial agents, the 8-trifluoromethoxy (-OCF₃) substitution offers a aggressive alternative to the standard 8-methoxy group. While 8-methoxy optimizes the mutant selection window via dual-enzyme targeting, the 8-OCF₃ group leverages its extreme lipophilicity to induce membrane disruption, effectively neutralizing Gram-positive pathogens that have already developed profound target-site mutations. However, researchers must carefully balance this substitution during lead optimization, as the elevated logP can introduce pharmacokinetic liabilities (e.g., high plasma protein binding) that require compensatory hydrophilic modifications at the C-7 position.
References
Quinolone antibiotic - Wikipedia
Source: Wikipedia
URL:[Link]
Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria
Source: National Institutes of Health (NIH) / PubMed Central
URL:[Link]
Fluoroquinolones - Infectious Disease
Source: Merck Manual Professional Edition
URL:[Link]
Comparative
Reproducibility of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one synthesis protocols
This guide outlines the synthesis of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one (CAS: 2366994-20-7), a highly specialized scaffold likely utilized in the development of next-generation antimalarials or antibacterial...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the synthesis of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one (CAS: 2366994-20-7), a highly specialized scaffold likely utilized in the development of next-generation antimalarials or antibacterial fluoroquinolone analogs.
Primary Challenge: The -OCF₃ (trifluoromethoxy) and -Cl groups on the benzene ring are electron-withdrawing. This deactivates the ring, making the critical cyclization step in standard quinolone synthesis kinetically difficult and prone to low yields or tar formation.
Recommended Route: A modified Gould-Jacobs Reaction . While the Grohe-Heberer cyclization is superior for highly fluorinated systems, the commercial availability of 5-chloro-2-(trifluoromethoxy)aniline makes the Gould-Jacobs route significantly more accessible for most labs.
Reproducibility Key: Strict temperature control during the thermal cyclization (250°C) is non-negotiable. Using a high-boiling eutectic solvent (Dowtherm A) is required to prevent polymerization.
Part 1: Strategic Analysis & Retrosynthesis
The synthesis hinges on the construction of the pyridine ring onto a pre-functionalized benzene core.
Why this Aniline?
The 5-chloro and 2-trifluoromethoxy positions on the aniline map perfectly to the 5- and 8-positions of the final quinoline. (Note: The aniline C1-NH2 becomes Quinoline N1. The ortho-position C2 becomes Quinoline C8. The meta-position C5 becomes Quinoline C5).
Figure 1: Retrosynthetic logic mapping the commercially available aniline to the target quinolone.
Part 2: Detailed Experimental Protocols
Stage 1: Condensation (Enamine Formation)
This step is generally high-yielding. The goal is to attach the carbon scaffold for the new ring.
Charge a round-bottom flask with 5-chloro-2-(trifluoromethoxy)aniline (e.g., 10.0 g, 47.3 mmol) and EMME (11.2 g, 52.0 mmol).
Fit the flask with a short-path distillation head or a Dean-Stark trap.
Heat the mixture to 120–130°C under an inert atmosphere (N₂).
Observation: Ethanol will begin to distill off. This is the byproduct of the condensation.
Maintain heating for 2–4 hours until ethanol evolution ceases.
Validation: Monitor by TLC (Hexane/EtOAc 3:1). The aniline spot should disappear.
Workup: Cool the mixture. The product (enamine) often solidifies.[1] Recrystallize from ethanol or use directly if purity is >95% by NMR.
Stage 2: Thermal Cyclization (The Critical Step)
Reproducibility Warning: This step requires 250–260°C . Standard oil baths are insufficient. Use a sand bath, heating mantle, or metal alloy bath.
Reagents:
Crude Enamine from Stage 1.
Solvent: Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture). Volume: ~10 mL per gram of substrate.[6]
Protocol:
Pre-heat the Dowtherm A in a multi-neck flask equipped with a mechanical stirrer and an air condenser to 255°C (vigorous reflux).
Slow Addition: Add the enamine (dissolved in a minimum amount of hot Dowtherm A or added as a solid in portions) to the boiling solvent. Do not dump it all at once; the temperature must not drop below 245°C.
Mechanism: The high temperature drives the elimination of ethanol and the electrophilic attack on the deactivated ring.
Stir at reflux for 45–90 minutes.
Workup: Allow the mixture to cool slowly to room temperature. The product (Ethyl 5-chloro-4-oxo-8-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylate) should precipitate as a solid.
Dilute with hexane or heptane to complete precipitation. Filter and wash extensively with hexane to remove Dowtherm A.
Stage 3: Hydrolysis and Decarboxylation
The 3-ester group must be removed to yield the final 4(1H)-one.
Protocol:
Hydrolysis: Suspend the ester in 10% NaOH (aq) and reflux for 2–3 hours. The solid will dissolve as the salt forms, then potentially reprecipitate. Acidify with HCl to pH 2 to isolate the free carboxylic acid.
Decarboxylation:
Mix the dry carboxylic acid with Diphenyl ether (or Quinoline).
Heat to 250°C until CO₂ evolution ceases (bubbler monitoring).
Alternative (Cleaner): Microwave irradiation in N-methyl-2-pyrrolidone (NMP) at 200°C for 20 mins often effects clean decarboxylation without heavy solvents.
Final Purification: The crude product is often a tan solid. Recrystallize from DMF/Ethanol or purify via column chromatography (DCM/MeOH 95:5).
Part 3: Reproducibility & Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield in Cyclization
Ring deactivation by -OCF₃ and -Cl prevents closure.
Switch Method: Use Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid). Heat the enamine in Eaton's reagent at 90°C for 2 hours. This acid-mediated route bypasses the high thermal barrier.
"Tar" Formation
Temperature too high or oxidation.
Ensure N₂ atmosphere. If using thermal route, do not exceed 30 minutes once addition is complete.
Incomplete Decarboxylation
Temperature < 240°C.
Use a copper bronze catalyst (5 mol%) during the decarboxylation step to lower the activation energy.
Part 4: Process Visualization
Figure 2: Step-by-step workflow with decision points for thermal vs. acid-mediated cyclization.
References
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
Grohe, K., & Heberer, H. (1978). Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie.
ChemScene. (n.d.). Product Information: 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one (CAS 2366994-20-7). Retrieved from ChemScene Catalog. Link
Sigma-Aldrich. (n.d.). 5-Chloro-2-(trifluoromethoxy)aniline (CAS 326-64-7) Product Page.[1][3][4] Retrieved from Sigma-Aldrich. Link
[1][2] Executive Summary & Chemical Profile Topic: Safe handling and disposal of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one. CAS Registry Number: (Analogous to fluorinated quinolones; specific CAS varies by synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary & Chemical Profile
Topic: Safe handling and disposal of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one.
CAS Registry Number: (Analogous to fluorinated quinolones; specific CAS varies by synthesis batch/vendor).
Molecular Formula: C₁₀H₅ClF₃NO₂
As a Senior Application Scientist, I must emphasize that the disposal of this compound is dictated not just by its quinolone core, but specifically by the trifluoromethoxy (-OCF₃) and chloro (-Cl) substituents.[1] These halogenated groups confer high lipophilicity and thermal stability, rendering standard low-temperature incineration ineffective and potentially dangerous due to the formation of toxic byproducts like hydrogen fluoride (HF) and hydrogen chloride (HCl).[1]
The Core Directive: This material must be segregated as Halogenated Organic Waste . Under no circumstances should it enter aqueous waste streams (drains) or non-halogenated solvent streams.[1]
Critical: Must be incinerated at >1,100°C with acid gas scrubbing.
Solubility
Low in water; soluble in DMSO, DMF, DCM
Do not attempt water dilution for disposal.[1] Use organic solvents for rinsing.[1]
Reactivity
Stable; incompatible with strong oxidizers
Keep away from nitric acid or perchlorates in waste storage.[1]
Hazard Identification & Pre-Disposal Safety
Before initiating disposal, the user must acknowledge the specific hazards associated with the destruction of this molecule.
Bioaccumulation Potential: The -OCF₃ group increases membrane permeability. Treat as a potential aquatic toxin (PBT - Persistent, Bioaccumulative, Toxic).[1]
Inhalation Hazard: Quinolone dusts are potent respiratory irritants.[1]
Combustion Products:
Hydrogen Fluoride (HF): Extremely corrosive and toxic gas formed when the -OCF₃ group degrades.
Hydrogen Chloride (HCl): Corrosive gas from the 5-Cl substituent.
Nitrogen Oxides (NOx): From the quinoline nitrogen.
Personal Protective Equipment (PPE) Checklist:
Respiratory: N95 minimum; P100/HEPA respirator recommended if handling open powder outside a fume hood.[1]
Skin: Nitrile gloves (double-gloving recommended due to lipophilicity).[1]
Eye: Chemical splash goggles (standard safety glasses are insufficient for powder handling).[1]
Operational Disposal Protocol
This protocol is designed to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and minimize downstream liability.
Phase A: Waste Segregation (The "Golden Rule")
You must separate this waste from non-halogenated solvents. Mixing halogenated waste (high disposal cost) with non-halogenated waste (lower cost) elevates the entire container to the higher cost bracket and complicates the incineration process.
Phase B: Step-by-Step Disposal Procedure
Scenario 1: Solid Waste (Pure Compound or Spill Debris)
Containment: Place the solid material into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1]
Labeling: Affix a hazardous waste label immediately.
Critical Note: Write "HALOGENATED SOLID" clearly on the tag.
Sealing: Ensure the lid is screwed on tightly. Parafilm is not a secondary containment method; use a secondary bin if the container is compromised.
Scenario 2: Liquid Waste (Mother Liquors or Rinsates)[6]
Solvent Selection: If dissolving the solid for disposal or cleaning glassware, use Acetone or Ethanol .[6][1] Avoid adding Dichloromethane (DCM) unless necessary, as it adds to the total halogen load, though the waste stream destination is the same.[1]
Collection: Pour into the "Halogenated Organic Solvents" carboy.
Never pour into the "Aqueous/Acid/Base" carboy. The low water solubility will cause the compound to precipitate, creating a sludge that is difficult for waste contractors to sample.[1]
Glassware Decontamination:
Step 1: Triple rinse the flask with a minimal volume of acetone.
Step 2: Collect all three rinses into the Halogenated Waste container.
Step 3: Allow the residual acetone to evaporate in the fume hood before washing the glassware with soap and water.
Requirement: The Treatment, Storage, and Disposal Facility (TSDF) must use a rotary kiln incinerator operating above 1,100°C (2,000°F) .[1]
Mechanism: This temperature is required to break the strong C-F bond (approx. 485 kJ/mol). The facility must be equipped with a wet scrubber (using caustic soda/NaOH) to neutralize the generated HF and HCl gases.
Visualizing the Workflow
The following diagram illustrates the critical decision pathways for disposing of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one.
Caption: Operational logic flow for segregating and packaging fluorinated quinoline waste to ensure regulatory compliance and safe destruction.
Regulatory Framework & Compliance
Failure to classify this waste correctly can result in fines under RCRA (USA) or local environmental laws.[1]
RCRA Classification:
While this specific CAS may not be a "Listed Waste" (F, K, P, or U list), it must be characterized by the generator.[1]
Generator Knowledge: Due to the presence of Halogens (Cl, F), it defaults to a waste profile requiring thermal destruction with pollution controls.[1]
Waste Code Recommendation: If mixed with spent halogenated solvents (e.g., DCM), use F002 .[1] If pure solid, profile as "Non-RCRA Regulated Hazardous Waste (Halogenated)" or check for D003 (Reactivity) if combined with incompatible reagents [1].[1]
DOT Shipping (USA):
If transporting pure material: UN2811, Toxic solids, organic, n.o.s. (5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one), 6.1, PG III.[1]
Emergency Spill Procedures
In the event of a benchtop spill:
Evacuate & Ventilate: If dust is airborne, clear the immediate area for 15 minutes to allow settling.[1]
Dry Clean-Up (Preferred): Do not wet the powder (this spreads the contamination). Use a scoop or a HEPA-filtered vacuum dedicated to hazardous chemicals.[1]
Wet Wipe: After bulk removal, wipe the surface with an acetone-dampened paper towel.[1]
Disposal: Place all spill debris and paper towels into the Halogenated Solid waste container.
References
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1] Washington, D.C.[1] Available at: [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1] Chapter 8, Management of Waste. Available at: [Link]
American Chemical Society (ACS). Laboratory Waste Management: A Guide for Researchers.[1] ACS Center for Lab Safety.[1] Available at: [Link]